Hydroxyphenyl methacrylate
Description
Monomer Definition and Structural Variations
Hydroxyphenyl Methacrylate (B99206) is an organic compound featuring a methacrylate group attached to a hydroxyphenyl group via an ester linkage. chemicalbook.com It belongs to the family of methacrylate esters and the class of benzene (B151609) derivatives. chemicalbook.combiosynth.com The core structure consists of a phenyl ring substituted with both a hydroxyl (-OH) group and a methacryloyloxy group (-OOC(CH₃)=CH₂).
The position of the hydroxyl group on the phenyl ring relative to the methacrylate ester group gives rise to three main structural isomers: ortho-, meta-, and para-hydroxyphenyl methacrylate. The para-isomer, p-Hydroxyphenyl methacrylate, is a commonly studied variant. biosynth.com Beyond these basic isomers, the HPM framework can be further modified by adding other functional groups to the phenyl ring, leading to a wide array of specialized monomers. An example is 4-Benzoyl-3-hydroxyphenyl methacrylate, which incorporates a benzoyl group, enhancing its utility in applications requiring UV absorption. This versatility allows for precise tuning of the monomer's chemical and physical properties, which in turn dictates the characteristics of the resulting polymers.
Table 1: Structural Variations of Hydroxyphenyl Methacrylate
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| p-Hydroxyphenyl methacrylate | 31480-93-0 | C₁₀H₁₀O₃ | Hydroxyl group at the para position. biosynth.comlookchem.com |
| 4-Benzoyl-3-hydroxyphenyl methacrylate | 2035-72-5 | C₁₇H₁₄O₄ | Contains a benzoyl group and a hydroxyl group on the phenyl ring. |
| 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate | Not specified | Not specified | Incorporates a benzotriazole (B28993) UV absorber unit. researchgate.net |
Historical Development and Evolution of HPM Research
The scientific exploration of this compound and its derivatives is closely linked to the broader advancements in polymer science throughout the mid-to-late 20th century. Initial interest in related structures was often driven by the need for new polymerizable molecules that could impart specific functionalities. For instance, the development of monomers like 4-benzoyl-3-hydroxyphenyl methacrylate grew out of research into ultraviolet (UV) absorbing materials. Early work in the 1970s and 1980s on benzophenone-based UV absorbers laid the foundation for creating monomers that could be chemically bonded into a polymer network, offering a more permanent solution to photodegradation than simply mixing in additives.
By the late 1980s and 1990s, research expanded to the synthesis and polymerization of more complex HPM derivatives, such as those with sterically hindered phenol (B47542) groups, to create stable polyradicals. cambridge.org The turn of the century saw focused efforts to utilize HPM-based polymers in advanced technologies like microelectronics. Research published in 2000 described the synthesis and lithographic performance of polymers based on 4-hydroxyphenyl ethyl methacrylate for use as negative photoresists in 248 nm (KrF) lithography, highlighting a shift from the then-ubiquitous polyhydroxy styrene (B11656) resins. ibm.com This evolution demonstrates a continuous drive to harness the unique phenolic and methacrylate functionalities of HPM to meet the demands of emerging technologies.
Significance of HPM in Contemporary Materials Science and Polymer Chemistry
This compound is a versatile monomer crucial for producing high-performance polymers for a variety of industrial applications. 24chemicalresearch.com Its significance stems from the dual functionality of the methacrylate and the hydroxyphenyl groups. The methacrylate group allows HPM to readily undergo free-radical polymerization, forming the backbone of poly(this compound) (PHPMA) or enabling copolymerization with other monomers like methyl methacrylate. researchgate.net This process is fundamental to creating materials with tailored properties.
The hydroxyl group on the phenyl ring is equally important. It provides a site for further chemical reactions, improves adhesion to substrates, enhances the thermal stability and mechanical strength of the resulting polymers, and can form hydrogen bonds. researchgate.net This functionality is exploited in numerous applications:
Coatings and Inks: HPM is used to produce durable coatings and inks with high UV resistance and enhanced performance. 24chemicalresearch.com
Semiconductor Manufacturing: It is integral to the production of photopolymers and photoresists used in semiconductor fabrication and microlithography. ibm.com24chemicalresearch.com
Biomedical Engineering: HPM-derived polymers exhibit good biocompatibility, making them candidates for use in dental restoratives, and tissue engineering applications where photopolymerization is beneficial. ontosight.ai
Nanocomposites: HPM can be combined with materials like carbon nanotubes to create nanocomposite fiber membranes with superior mechanical and thermal properties. biosynth.com
The ability to incorporate HPM into polymer matrices allows for significant enhancement of material properties, such as improved tensile strength and thermal stability, by facilitating the formation of cross-linked networks.
Scope of Academic Inquiry into HPM and its Derived Polymeric Systems
Academic research into this compound and its polymers is broad and multifaceted, exploring its fundamental chemistry and its application in advanced materials. A primary focus of inquiry is polymerization, where studies investigate the synthesis of HPM-based polymers through techniques like free-radical polymerization and atom transfer radical polymerization (ATRP). acs.org Researchers actively explore the copolymerization of HPM with a wide range of other monomers to create specialty polymers with precisely controlled properties. researchgate.net
The resulting polymeric systems are a major subject of investigation. Scientists characterize the thermal properties, such as glass transition temperature and thermal stability, of polymers containing HPM. researchgate.netresearchgate.net The mechanical properties, including tensile strength and elasticity, of HPM-based materials are also extensively studied, particularly for applications in composites and biomedical implants. ontosight.airesearchgate.net
Current research delves into more specialized areas, such as:
Photoresists: The use of HPM-based polymers as matrix resins for photoresists in photolithography is a key area, driven by the need for materials with good film-forming characteristics, thermal stability, and solubility in developers. ibm.comresearchgate.net
Hydrogels and Membranes: The potential of HPM in forming hydrogels and membranes is being explored, with studies focusing on properties like gel matrix formation upon UV irradiation and ion-sensitive adsorption. biosynth.comlookchem.com
Functional Materials: Research extends to the synthesis of functionalized HPM monomers, where groups like acryloyl, allyl, or propargyl are added to create polymers with specific curing behaviors and degradation kinetics for high-performance applications. researchgate.netresearchgate.net
This academic inquiry continues to push the boundaries of materials science, leveraging the unique chemical structure of HPM to develop innovative solutions for the electronics, biomedical, and specialty polymer industries.
Structure
2D Structure
3D Structure
Properties
CAS No. |
29925-70-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2-hydroxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10O3/c1-7(2)10(12)13-9-6-4-3-5-8(9)11/h3-6,11H,1H2,2H3 |
InChI Key |
HZBSQYSUONRRMW-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=CC=C1O |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis and Derivatization of Hydroxyphenyl Methacrylate Monomers
Conventional Synthetic Methodologies
Conventional synthesis of hydroxyphenyl methacrylate (B99206) monomers primarily relies on well-established organic reactions, including esterification and reactions involving acid anhydrides. These methods offer reliable routes to a range of HPM structures.
Esterification Reactions of Hydroxylated Phenyl Compounds with Methacrylic Acid Derivatives
A primary method for synthesizing hydroxyphenyl methacrylates is through the direct esterification of a hydroxylated phenyl compound, such as hydroquinone (B1673460), with methacrylic acid or its derivatives. google.com This reaction typically requires an acid catalyst and elevated temperatures to proceed efficiently. For instance, the dehydration reaction between methacrylic acid and a compound with a phenolic hydroxyl group can be carried out in the presence of an acid catalyst at temperatures of at least 110°C. google.com Common catalysts for this process include sulfuric acid, a combination of sulfuric acid and boric acid, or p-toluenesulfonic acid. google.com To prevent the polymerization of the reactants and products, air is often introduced into the reaction system. google.com
Another approach involves the reaction of a polyhydroxy phenyl compound, such as hydroquinone, catechol, or resorcinol, with an acid anhydride (B1165640) to form an intermediate phenyl compound with both hydroxyl and ester groups. google.com This intermediate is then reacted with methacrylic acid in a transesterification reaction to yield the desired hydroxyphenyl methacrylate. google.com For example, an excess of hydroquinone can be reacted with acetic anhydride in the presence of acetic acid to produce a mono-acetate phenolic intermediate. google.com This intermediate is subsequently reacted with methacrylic acid to give this compound. google.com
Reaction Pathways Involving Vinyl Acid Anhydrides and Polyhydroxy Phenyl Precursors
An alternative synthetic route involves the use of vinyl acid anhydrides. In one example, p-hydroxyphenyl methacrylate can be prepared by reacting p-hydroxyphenol with vinyl methacrylate. chemicalbook.comlookchem.com The reaction is carried out in a solvent like n-hexane, with a basic ion exchange resin to maintain a pH of 7-8, and in the presence of a polymerization inhibitor such as p-benzoquinone. chemicalbook.comlookchem.com The reaction is typically conducted at a low temperature, for example, -19°C, for several hours. chemicalbook.comlookchem.com This method has been reported to produce a high yield of the desired product. chemicalbook.comlookchem.com
Another pathway utilizes methacrylic anhydride. For instance, a solution of hydroquinone dissolved in methacrylic acid can be reacted with methacrylic acid anhydride at an elevated temperature (e.g., 120°C) for several hours to produce 4-hydroxyphenyl methacrylate. chemicalbook.com The introduction of oxygen into the system helps to inhibit polymerization during the reaction. chemicalbook.com
A method for producing phenolic acrylate (B77674) compounds involves reacting a polyhydroxy phenyl compound with an acrylate anhydride. google.com For example, methacrylic acid can be reacted with acetic acid anhydride to produce methacrylic acid anhydride, which is then used in the synthesis. google.com
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| p-hydroxyphenol, vinyl methacrylate | n-hexane, basic ion exchange resin, p-benzoquinone, -19°C, 6h | p-hydroxyphenyl methacrylate | 93.68% |
| hydroxyquinone, methacrylic acid, methacrylic acid anhydride | 120°C, 4h, with oxygen | 4-hydroxyphenyl methacrylate | 97% |
Synthesis of Specific HPM Derivatives (e.g., Benzotriazole-Functionalized Methacrylates)
The synthesis of specialized this compound derivatives, such as those functionalized with benzotriazole (B28993) groups, is crucial for applications like UV stabilizers in polymers. tandfonline.comtandfonline.com One approach involves reacting 2(2,4-dihydroxyphenyl)2H-benzotriazole derivatives with glycidyl (B131873) methacrylate. tandfonline.comtandfonline.com The reaction targets the 4-hydroxyl group of the benzotriazole molecule to form the corresponding acrylic monomers. tandfonline.comtandfonline.com These monomers can then be copolymerized with other monomers like methyl methacrylate. tandfonline.comtandfonline.com
An alternative strategy is to first create copolymers of methyl methacrylate and glycidyl methacrylate. tandfonline.comtandfonline.com These copolymers, containing reactive epoxy groups, can then be reacted with 2(2,4-dihydroxyphenyl)2H-benzotriazole derivatives to attach the benzotriazole units to the polymer backbone. tandfonline.comtandfonline.com This method results in polymers with aliphatic ester linkages, which are known to be more resistant to hydrolysis compared to aromatic ester linkages. tandfonline.com
Green Chemistry Approaches and Sustainable Monomer Synthesis
In response to the growing demand for environmentally friendly chemical processes, significant research has been directed towards the development of sustainable methods for synthesizing this compound monomers. These approaches focus on utilizing renewable resources and enzymatic pathways to reduce the environmental impact of monomer production.
Utilization of Bio-based Feedstocks and Renewable Resources (e.g., Lignin (B12514952), Birch Bark Derivatives)
Lignin, a complex polymer found in the cell walls of plants, is an abundant and renewable feedstock for the synthesis of aromatic chemicals. tuwien.atacs.org The phenolic hydroxyl groups present in lignin's structure, which includes p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, make it a suitable starting material for producing this compound derivatives. tuwien.atacs.org One method involves the mechanochemical methacrylation of kraft lignin. unimib.itacs.org In this solvent-free process, lignin is milled with a methacrylating agent like vinyl methacrylate, resulting in the functionalization of both aliphatic and phenolic hydroxyl groups. unimib.itacs.org This modified lignin can then be used as a bio-based reinforcing filler in rubber compounds. unimib.itacs.org
Another approach involves the liquefaction of lignin through oxyalkylation with propylene (B89431) oxide to create a lignin-based polyol. acs.org This lignopolyol is then reacted with methacryloyl chloride to produce a liquid lignin-based methacrylate resin, which can be used in applications such as 3D printing. acs.org
Birch bark is another promising renewable resource, containing valuable compounds like betulin, betulinic acid, and lupeol. digitellinc.com Extracts from birch bark can be used as a raw material for producing thermoset resins. digitellinc.com The crude extract can be chemically modified to synthesize bio-based oligomeric epoxy resins, which can then be further processed into other useful polymers. digitellinc.com
| Bio-based Feedstock | Synthetic Approach | Key Findings |
|---|---|---|
| Kraft Lignin | Mechanochemical methacrylation with vinyl methacrylate | Estimated functionalization of 22% for aliphatic and 17% for phenolic hydroxyl groups. acs.org |
| Wheat Straw Soda Lignin | Oxyalkylation followed by reaction with methacryloyl chloride | Resulted in a lignin-based methacrylate resin with ≥80% double bond conversion in photopolymerization. acs.org |
| Birch Bark Extract | Processing into bio-based oligomeric epoxy resins | Demonstrated the potential of crude birch bark as a feedstock for thermoset production. digitellinc.com |
Enzymatic Synthesis Pathways for HPM and Analogs
Enzymatic synthesis offers a green alternative to conventional chemical methods, often providing high selectivity and milder reaction conditions. While specific examples of enzymatic synthesis of this compound are not extensively detailed in the provided context, the principles of enzymatic esterification are well-established. Lipases are commonly used enzymes for catalyzing esterification reactions and could potentially be employed for the synthesis of HPM from a hydroxylated phenyl compound and a methacrylate-based acyl donor. This approach would align with the principles of green chemistry by utilizing biocatalysts, potentially reducing the need for harsh reaction conditions and hazardous catalysts.
Solvent-Free and Reduced-Solvent Synthetic Protocols
The synthesis of this compound can be effectively achieved under solvent-free or reduced-solvent conditions, which presents notable advantages such as diminished waste streams and the potential for recovering unused reagents. google.com A prominent method involves utilizing one of the reactants, methacrylic acid, as the solvent for the reaction. google.comgoogle.com
In a typical solvent-free protocol, a polyhydroxy phenyl compound like hydroquinone is dissolved in methacrylic acid. google.com The reaction proceeds with the addition of methacrylic acid anhydride at an elevated temperature, often around 120°C. google.comgoogle.com This approach eliminates the need for a separate organic solvent, streamlining the process and improving its environmental footprint. The reaction is maintained at this temperature for several hours to ensure completion. google.com Another approach involves the esterification of an aromatic diol with methacrylic acid under solventless conditions at temperatures ranging from 100 to 140°C. lookchem.com Throughout the synthesis, it is common to introduce oxygen (e.g., 8% oxygen) into the system to inhibit premature polymerization of the monomer product. google.com
| Reactant/Condition | Role/Parameter | Source |
|---|---|---|
| Hydroquinone | Starting Material | google.com |
| Methacrylic Acid | Reactant and Solvent | google.com |
| Methacrylic Acid Anhydride | Reactant | google.com |
| Temperature | 120°C | google.com |
| Atmosphere | 8% Oxygen | google.com |
Monomer Purification and Isolation Techniques
The purification and isolation of this compound from the reaction mixture is a critical multi-step process designed to remove unreacted starting materials, catalysts, and by-products. A common sequence of techniques is employed to achieve a high-purity monomer.
Initially, any excess methacrylic acid is often recovered from the reaction mixture by distillation under reduced pressure. google.comchemicalbook.com Following this, unreacted hydroquinone, which has limited solubility in certain organic solvents, can be precipitated out by the addition of a solvent like toluene (B28343). google.comchemicalbook.com The precipitated solid is then removed, typically by filtration.
A crucial step involves washing the remaining mixture with distilled water. google.comgoogle.com This aqueous wash is particularly effective for removing specific water-soluble by-products. google.com After the washing step, the organic and aqueous layers are separated in a process known as phase separation. google.comgoogle.comlookchem.comchemicalbook.com The desired product remains in the organic phase, which is then dried and concentrated under reduced pressure. lookchem.com The final isolation of pure this compound is accomplished by the distillation of the remaining solvent (e.g., toluene) under reduced pressure, yielding the final product. google.comgoogle.comchemicalbook.com
| Technique | Purpose | Source |
|---|---|---|
| Distillation under Reduced Pressure | Removal of excess methacrylic acid and isolation of the final product from solvent. | google.comchemicalbook.com |
| Precipitation | Removal of unreacted hydroquinone by adding a non-solvent like toluene. | google.comchemicalbook.com |
| Washing with Distilled Water | Removal of specific water-soluble by-products. | google.comgoogle.com |
| Phase Separation | Separating the organic product phase from the aqueous wash phase. | google.comchemicalbook.com |
| Evaporation to Dryness | Final isolation of the product by removing residual solvent. | lookchem.com |
Control of Reaction By-products and Impurities
Effective control of by-products and impurities is essential during the synthesis of this compound to ensure the final monomer's purity and performance characteristics. The primary impurities include unreacted starting materials and side-reaction products.
Unreacted hydroquinone and methacrylic acid are the most common impurities. google.comchemicalbook.com Their levels are controlled through the purification techniques outlined previously. Excess methacrylic acid is removed by distillation, while unreacted hydroquinone is precipitated and filtered off. google.com
A specific by-product, 2-methyl-5-methylenehexanedioic acid, has been identified as forming in low levels (1-2%) during certain synthetic routes. google.comchemicalbook.com The formation of this impurity is managed by implementing a specific purification step: washing the reaction mixture with distilled water, which effectively separates this water-soluble monomer from the main product. google.comgoogle.com
Perhaps the most significant potential impurity arises from the premature polymerization of the monomer. To control this, polymerization inhibitors such as p-benzoquinone are added to the reaction system from the outset. lookchem.comchemicalbook.com Additionally, conducting the reaction in the presence of oxygen can also serve to inhibit unwanted free-radical polymerization. google.com
| Impurity / By-product | Method of Control | Source |
|---|---|---|
| Unreacted Hydroquinone | Precipitation with toluene followed by filtration. | google.comchemicalbook.com |
| Unreacted Methacrylic Acid | Recovery by distillation under reduced pressure. | google.comchemicalbook.com |
| 2-methyl-5-methylenehexanedioic acid | Separation by washing the mixture with distilled water. | google.comgoogle.com |
| Polymer | Addition of polymerization inhibitors (e.g., p-benzoquinone) and conducting the reaction in the presence of oxygen. | google.comlookchem.comchemicalbook.com |
Polymerization Mechanisms and Kinetic Studies of Hydroxyphenyl Methacrylate
Radical Polymerization of HPM
Radical polymerization is a fundamental method for synthesizing a wide variety of polymers. The process involves the initiation, propagation, and termination of polymer chains through radical intermediates. The kinetics and success of this process for hydroxyphenyl methacrylate (B99206) are highly dependent on the chosen initiation method.
Initiator Systems and Their Influence on Polymerization Kinetics
The choice of initiator is crucial in free-radical polymerization as it directly impacts the rate of polymerization, the molecular weight, and the molecular weight distribution of the resulting polymer. For methacrylate monomers, including HPM, common initiators are azo compounds and peroxides, which decompose upon heating or irradiation to generate radicals.
Table 1: Common Initiator Systems for Radical Polymerization of Methacrylates
| Initiator Type | Examples | Decomposition Method | Typical Temperature Range (°C) |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal | 50-70 youtube.com |
| Peroxides | Benzoyl Peroxide (BPO) | Thermal | 60-90 youtube.com |
| Photoinitiators | Benzoin, Benzoin Methyl Ether | UV Irradiation | Ambient |
The efficiency and decomposition rate of these initiators can be influenced by factors such as temperature, solvent, and the presence of additives. For instance, the combination of a thermal initiator with a photoinitiating system can lead to enhanced polymerization rates due to the exothermic nature of the photopolymerization process, which can trigger the decomposition of the thermal initiator. mdpi.com
Thermal Initiation Mechanisms and Optimization
Thermal initiation involves the use of initiators that decompose at elevated temperatures to produce radicals. Azo compounds like AIBN and peroxides like BPO are standard thermal initiators used in the polymerization of methacrylates. youtube.com The rate of decomposition of the initiator, and thus the rate of initiation, is highly dependent on the temperature. youtube.com
The mechanism of thermal self-initiation in methacrylates at high temperatures (above 100°C) has also been studied. upenn.edu This process involves the formation of diradicals from monomer molecules, which then initiate polymerization. upenn.edu However, this method can lead to the formation of oligomers and byproducts. upenn.edu
Optimization of thermal polymerization involves selecting an initiator with an appropriate half-life at the desired polymerization temperature to ensure a steady supply of radicals throughout the reaction. The concentration of the initiator is also a key parameter to control the molecular weight of the polymer; higher initiator concentrations generally lead to lower molecular weights.
Photoinitiated Polymerization Processes and Efficiency
Photoinitiated polymerization offers spatial and temporal control over the polymerization process and can be carried out at ambient temperatures. mdpi.com This method utilizes photoinitiators that generate radicals upon exposure to light, typically in the UV or visible range. Benzoin and its derivatives are common photoinitiators for methacrylate polymerization. koreascience.krresearchgate.net
The efficiency of photoinitiation depends on the quantum yield of the photoinitiator, which is the number of initiating radicals produced per photon absorbed. The process can be influenced by the light intensity, the concentration of the photoinitiator, and the presence of oxygen, which can quench the excited state of the initiator or react with the generated radicals. imaging.org The use of co-initiators can enhance the efficiency of some photoinitiator systems. nih.gov
Enzyme-Mediated Polymerization Systems
Enzyme-mediated polymerization has emerged as a green and highly selective alternative for synthesizing polymers. Horseradish peroxidase (HRP) is a commonly used enzyme that can catalyze the free-radical polymerization of various monomers, including methacrylates. nih.govnih.gov The polymerization is typically carried out in an aqueous medium or a mixture of water and a water-miscible organic solvent at ambient temperatures. nih.gov
The HRP-catalyzed polymerization of methyl methacrylate (MMA) proceeds in the presence of hydrogen peroxide and a β-diketone, such as 2,4-pentanedione. nih.gov The proposed mechanism involves the generation of keto-enoxy radicals from the β-diketone, which then initiate the polymerization. nih.gov This method has been shown to produce highly syndiotactic polymers. nih.gov The reaction kinetics are influenced by the enzyme concentration, the ratio of the β-diketone to hydrogen peroxide, and the solvent composition. nih.gov
Controlled/Living Polymerization of HPM
Controlled/living polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. These methods are characterized by the reversible deactivation of growing polymer chains, which allows for the synthesis of well-defined polymers.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of HPM-containing Systems
Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including methacrylates. researchgate.net The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. researchgate.net
The RAFT process involves a degenerative chain transfer mechanism where the growing polymer radical reacts with the CTA to form a dormant species. This dormant species can then fragment to release a new radical that can reinitiate polymerization. This rapid equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to polymers with low polydispersity. researchgate.net
The kinetics of RAFT polymerization are influenced by the choice of RAFT agent, the initiator, the monomer, and the reaction conditions. Dithiobenzoates are often used as RAFT agents for the polymerization of methacrylates. researchgate.net The rate of polymerization in RAFT is typically slower than in conventional free-radical polymerization due to the presence of the reversible termination steps. ccsenet.org
Table 2: Key Parameters in RAFT Polymerization of Methacrylates
| Parameter | Description | Influence on Polymerization |
| Chain Transfer Agent (CTA) | A thiocarbonylthio compound that mediates the polymerization. | The choice of CTA affects the control over molecular weight and polydispersity. |
| Initiator | A conventional radical initiator (e.g., AIBN). | The initiator concentration affects the overall rate of polymerization. |
| [Monomer]/[CTA] Ratio | The molar ratio of monomer to CTA. | This ratio is a primary determinant of the target molecular weight of the polymer. |
| [CTA]/[Initiator] Ratio | The molar ratio of CTA to initiator. | This ratio influences the livingness of the polymerization and the final polydispersity. |
The successful RAFT polymerization of functional methacrylates has been demonstrated, showcasing the ability to produce well-defined polymers with specific functionalities. nih.gov The linear evolution of molecular weight with monomer conversion and the low polydispersity values (typically below 1.5) are characteristic features of a controlled RAFT process. mdpi.com
Atom Transfer Radical Polymerization (ATRP) for HPM-based Polymers
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. nih.govnih.gov The mechanism of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex, typically a copper(I) complex with a ligand. cmu.eduwikipedia.org This process generates a low concentration of active radical species, which allows for controlled chain growth while minimizing termination reactions. cmu.educmu.edu
The equilibrium between the active and dormant species is a key feature of ATRP. cmu.edu The activation step involves the one-electron oxidation of the transition metal complex and the transfer of a halogen atom from the dormant polymer chain to the metal complex, forming a propagating radical. mcgill.ca The deactivation step is the reverse process, where the radical reacts with the oxidized metal complex to reform the dormant species. cmu.edu The rate of polymerization is influenced by the position of this equilibrium. cmu.edu
For the polymerization of methacrylate monomers like hydroxyphenyl methacrylate (HPM), the choice of catalyst, ligand, initiator, and solvent is crucial for achieving good control over the polymerization process. wikipedia.org Copper-based catalysts are commonly used for the ATRP of methacrylates. cmu.edu The ligand plays a vital role in solubilizing the copper halide and adjusting the redox potential of the copper complex, which in turn affects the polymerization kinetics and control. wikipedia.org
Kinetic studies of ATRP provide insights into the reaction parameters, including the activation and deactivation rate constants (kact and kdeact) and the ATRP equilibrium constant (KATRP = kact/kdeact). cmu.edu A linear first-order kinetic plot, where the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time is plotted against time, indicates a constant number of active species throughout the polymerization. cmu.edu Furthermore, a linear increase in the number-average molecular weight with monomer conversion is characteristic of a controlled or living polymerization process. cmu.edu
The synthesis of well-defined HPM-based polymers using ATRP allows for the creation of materials with specific functionalities and architectures. The hydroxyl group on the phenyl ring of HPM provides a site for further modification or for imparting specific properties to the resulting polymer, such as hydrophilicity or the ability to form hydrogen bonds. The controlled nature of ATRP ensures that these functional groups are incorporated into the polymer chains in a predictable manner.
Copolymerization Behavior and Reactivity
The determination of monomer reactivity ratios is essential for understanding and predicting the composition of copolymers. ekb.eg These ratios, denoted as r1 and r2, describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other comonomer. nih.gov Several methods have been developed to determine these ratios from experimental copolymerization data, with the Fineman-Rose and Kelen-Tüdös methods being two of the most commonly used linear graphical methods. ekb.egsemanticscholar.orgnih.gov
The Fineman-Rose method provides a linear equation that relates the composition of the monomer feed to the composition of the resulting copolymer at low conversions. semanticscholar.orgnih.gov By plotting the appropriate variables, the reactivity ratios can be obtained from the slope and intercept of the resulting straight line. rsc.org
The Kelen-Tüdös method is a modification of the Fineman-Rose method that introduces an arbitrary constant (α) to provide a more even distribution of data points and reduce bias. rsc.orgresearchgate.net This method also yields a linear plot from which the reactivity ratios can be determined. researchgate.net
For the copolymerization of this compound (HPM) with other monomers, these methods would be applied by carrying out a series of polymerizations with varying initial monomer feed ratios. The composition of the resulting copolymers, typically determined by techniques like nuclear magnetic resonance (NMR) spectroscopy, is then used to construct the Fineman-Rose and Kelen-Tüdös plots. nih.gov The calculated reactivity ratios provide valuable information about the copolymerization behavior. For instance, if r1 > 1, the propagating chain ending in monomer 1 preferentially adds monomer 1. If r1 < 1, it preferentially adds monomer 2. If r1 ≈ 1, the addition is random. If r1 ≈ r2 ≈ 0, there is a tendency towards alternating copolymerization. nih.gov
Compositional heterogeneity refers to the variation in the composition of polymer chains within a sample. This can arise from changes in the monomer feed composition as the polymerization progresses, particularly at high conversions. If one monomer is consumed more rapidly than the other, the composition of the copolymer formed at the beginning of the reaction will differ from that formed at the end.
The sequence distribution describes the arrangement of the different monomer units along the copolymer chain. This can range from random, where the monomer units are arranged without any specific order, to alternating, where the monomer units alternate regularly, to block copolymers, where long sequences of one monomer are followed by long sequences of the other. ekb.eg The sequence distribution can be predicted from the monomer reactivity ratios and the monomer feed composition. ekb.eg
For copolymers containing this compound (HPM), the sequence distribution can significantly impact the polymer's properties. For example, the distribution of the hydroxyl-functionalized phenyl groups can affect the polymer's solubility, thermal properties, and its ability to participate in intermolecular interactions like hydrogen bonding.
For instance, the reactivity of methacrylate monomers is generally higher than that of acrylates. nih.gov This difference in reactivity can lead to non-uniform incorporation of the monomers into the copolymer chain, potentially resulting in compositional heterogeneity. nih.gov
The presence of bulky substituents on the comonomer can sterically hinder the approach of the propagating radical, leading to a decrease in the rate of polymerization. Conversely, electron-withdrawing or electron-donating groups on the comonomer can alter the electron density of the double bond, affecting its susceptibility to radical attack.
In the context of HPM copolymerization, the choice of comonomer will influence the reactivity ratios and, therefore, the copolymer composition and microstructure. This, in turn, will affect the final properties of the material, such as its glass transition temperature, mechanical strength, and chemical resistance.
The copolymerization of this compound (HPM) with various comonomers allows for the tailoring of polymer properties for specific applications.
Methyl Methacrylate (MMA): The copolymerization of HPM with methyl methacrylate (MMA) would result in a copolymer with a combination of the properties of both monomers. analis.com.mynih.gov The incorporation of HPM would introduce hydroxyl functionality, which could enhance properties like adhesion and provide sites for crosslinking. The reactivity ratios for the copolymerization of two different methacrylates are often close to unity, suggesting a tendency towards random copolymerization.
Styrene (B11656) (St): The copolymerization of methacrylates with styrene often exhibits a tendency towards alternation, especially in controlled radical polymerization techniques. nih.govcmu.edu The reactivity ratios for the styrene/methacrylate system would determine the degree of alternation. nih.gov The incorporation of styrene into an HPM copolymer can modify its thermal and mechanical properties.
The following table summarizes the expected copolymerization behavior and potential property modifications for HPM with these specific comonomers:
| Comonomer | Expected Copolymerization Behavior | Potential Property Modifications |
|---|---|---|
| Methyl Methacrylate (MMA) | Likely random copolymerization | Introduction of hydroxyl functionality, enhanced adhesion, crosslinking sites |
| Styrene (St) | Tendency towards alternating copolymerization | Modified thermal and mechanical properties |
| Hydroxyethyl Methacrylate (HEMA) | Likely random copolymerization | Increased hydrophilicity and density of hydroxyl groups |
Crosslinking Chemistry and Network Formation
The hydroxyl group present on the phenyl ring of this compound (HPM) provides a reactive site for crosslinking, enabling the formation of three-dimensional polymer networks. biosynth.com Crosslinking transforms a system of individual polymer chains into a single, insoluble, and infusible molecule, leading to significant changes in the material's properties, such as increased mechanical strength, thermal stability, and solvent resistance.
The crosslinking of HPM-containing polymers can be achieved through various chemical reactions involving the hydroxyl group. For example, these groups can react with crosslinking agents that have functional groups capable of reacting with hydroxyls, such as isocyanates, epoxides, or anhydrides.
The formation of the polymer network is a complex process that depends on several factors, including the concentration of the crosslinking agent, the reaction conditions (e.g., temperature and catalyst), and the architecture of the initial polymer chains. vot.pl The degree of crosslinking, which is the number of crosslinks per unit volume, plays a crucial role in determining the final properties of the network.
The structure of the resulting network can be characterized by parameters such as the average molecular weight between crosslinks (Mc). vot.pl A lower Mc value indicates a higher crosslink density and typically results in a more rigid and brittle material, while a higher Mc value corresponds to a lower crosslink density and a more flexible and elastomeric material.
In addition to chemical crosslinking, physical crosslinks can also be formed in HPM-based polymers through intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. These physical networks are often thermoreversible, meaning they can be broken by heating and reformed upon cooling.
The ability of HPM to participate in both chemical and physical crosslinking makes it a versatile monomer for the design of a wide range of materials, from rigid thermosets to soft hydrogels.
Mechanisms of Crosslinking in HPM Polymer Systems
The formation of a three-dimensional network in this compound (HPM) polymer systems is achieved through crosslinking, a process that creates covalent or non-covalent bonds between polymer chains. nih.gov These connections transform individual polymer chains into a single, continuous network structure. dtic.mil The primary mechanisms for crosslinking in HPM systems involve chemical crosslinking, often facilitated by the introduction of a crosslinking agent, and physical crosslinking, driven by intermolecular forces.
Chemical Crosslinking: This method involves the formation of strong, permanent covalent bonds. nih.gov In methacrylate-based systems like HPM, chemical crosslinking is typically achieved during polymerization by incorporating a crosslinking agent, which is a monomer with two or more polymerizable functional groups. mdpi.com Each active group on the crosslinker can become part of a growing polymer chain, thereby forming a bridge or "crosslink" between two separate chains. mdpi.com
Commonly used crosslinking agents for methacrylate polymers include dimethacrylates such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA). mdpi.comnih.gov During free-radical polymerization, the propagating radical chain end can react with one of the vinyl groups on the crosslinker molecule. The second vinyl group on that same crosslinker molecule can then react with another growing chain, establishing a covalent link between them. cmu.edu This process, repeated throughout the polymerizing system, builds up an infinite network structure. dtic.mil The choice of crosslinker, including the length and flexibility of its chain, can influence the final properties of the network. mdpi.commdpi.com
Formation of Crosslinked Polymer Networks and Gels
The transition from a solution of individual HPM monomers to a solid, crosslinked polymer network is a complex process. It typically begins with the initiation of polymerization, often through free-radical polymerization, where an initiator creates active radical sites on the HPM monomers. nih.gov These monomers then rapidly link together to form linear polymer chains.
When a difunctional crosslinking agent is present in the initial monomer mixture, it is incorporated into these growing chains. mdpi.com As the polymerization proceeds, the concentration of polymer chains increases. A critical point, known as the gel point, is reached where the crosslinking reactions connect enough chains to form a macroscopic, three-dimensional network that spans the entire reaction vessel. cmu.edu At this stage, the system undergoes a significant transformation from a viscous liquid (sol) to an elastic solid (gel). mdpi.com
The resulting structure is an infinite network of polymer chains held together by crosslinks. dtic.mil If this network is formed in the presence of a solvent (such as water), it can absorb and retain large quantities of the solvent without dissolving, forming a hydrogel. mdpi.com Hydrogels are characterized by their three-dimensional, crosslinked structure that is swollen with the solvent. mdpi.com The hydroxyl groups of HPM would enhance its ability to form hydrogels in aqueous environments due to favorable interactions with water molecules. The final structure is a complex matrix reinforced by both chemical crosslinks and physical interactions like hydrogen bonding. nih.gov
Influence of Crosslinking Density on Polymer Structure and Properties
Crosslinking density, defined as the number of crosslinks per unit volume, is a critical parameter that dictates the final structure and properties of the HPM polymer network. researchgate.net It is primarily controlled by the concentration of the crosslinking agent used during synthesis. mdpi.com An increase in the amount of crosslinking agent leads to a higher crosslinking density, resulting in a more tightly connected and rigid network. nih.gov
The effects of crosslinking density on various properties are profound:
Mechanical Properties: Higher crosslinking density generally leads to an increase in the material's stiffness, or Young's modulus, as the tightly linked chains are more resistant to deformation. nih.govmdpi.com However, this increased rigidity often comes at the expense of toughness and extensibility; the material becomes more brittle and fractures at lower strains. nih.govresearchgate.net Conversely, a lower crosslinking density results in a more flexible and elastic material.
Thermal Properties: An increase in crosslinking density restricts the mobility of polymer chains. This raises the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. nih.govdtic.mil The specific volume of the polymer also tends to decrease nearly linearly with an increasing density of crosslinks. dtic.mil
Swelling Behavior: The ability of a polymer network to absorb a solvent and swell is highly dependent on crosslinking density. A higher density of crosslinks creates a tighter network with smaller mesh sizes between chains, which physically restricts the amount of solvent that can be absorbed. researchgate.netnih.gov Consequently, the equilibrium swelling degree decreases as crosslinking density increases. nih.gov
Solvent Resistance: Crosslinking enhances a polymer's resistance to dissolution in organic solvents. The covalent bonds prevent the individual chains from being carried away by the solvent, making the material more chemically stable and durable. dtic.milmdpi.com
The following table summarizes the general trends observed in methacrylate-based polymer systems as crosslinking density is increased.
| Property | Effect of Increasing Crosslinking Density | Primary Reason |
|---|---|---|
| Young's Modulus (Stiffness) | Increases | Reduced chain mobility and increased resistance to deformation. nih.govmdpi.com |
| Ultimate Tensile Strength | Increases | More covalent bonds must be broken for failure to occur. nih.gov |
| Elongation at Break (Ductility) | Decreases | The network becomes more rigid and brittle. nih.gov |
| Glass Transition Temperature (Tg) | Increases | Chain mobility is restricted by the network structure. dtic.mil |
| Equilibrium Swelling | Decreases | Tighter network structure with smaller mesh size limits solvent uptake. nih.govnih.gov |
| Solvent Resistance | Increases | Covalent network prevents the dissolution of polymer chains. dtic.milmdpi.com |
Inhomogeneities in Crosslinked HPM Polymer Networks
Ideally, a crosslinked polymer network would have a perfectly uniform distribution of crosslinks. However, in practice, especially with rapid polymerization methods like those used for methacrylates, highly heterogeneous or inhomogeneous networks are formed. nih.gov These inhomogeneities manifest as regions of high crosslinking density (microgels) embedded within a matrix of more loosely crosslinked polymer chains. nih.gov
Several factors contribute to the formation of these structural inhomogeneities:
Autoacceleration (Gel Effect): During free-radical polymerization, as the viscosity of the system increases, the mobility of large polymer chains is significantly reduced. This hinders termination reactions between two growing chains, leading to a sharp increase in the polymerization rate and the formation of densely packed, highly crosslinked regions.
Reaction-Diffusion Limitations: The pendant vinyl groups on the crosslinker molecules that have been incorporated into the polymer network have limited mobility. This can lead to a preference for intramolecular crosslinking (forming loops within the same chain) or reactions with nearby chains, rather than forming uniform, long-range connections. cmu.edu
Phase Separation: As polymerization proceeds, the growing polymer network may become thermodynamically incompatible with the remaining monomer or solvent, leading to microscopic phase separation. This can result in the formation of polymer-rich and polymer-poor regions, further contributing to the network's heterogeneity. mdpi.com
These inhomogeneities can have a significant impact on the material's properties. The densely crosslinked regions act as reinforcing domains, affecting the mechanical strength and modulus, while the loosely crosslinked areas contribute to the material's flexibility and swelling capacity. nih.gov However, these structural variations can also act as stress concentration points, potentially leading to premature mechanical failure. nih.gov
Advanced Characterization of Poly Hydroxyphenyl Methacrylate and Copolymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the chemical structure and bonding within PHPMA and its copolymers at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers.
¹H-NMR and ¹³C-NMR: One-dimensional NMR provides fundamental information about the chemical environment of protons and carbon atoms in the polymer. In poly(methacrylate)s, the chemical shifts of the methacrylic backbone protons typically appear between 0 and 2.5 ppm. core.ac.uk For copolymers, the composition can be determined by comparing the integration of characteristic proton signals. For instance, in a poly(styrene-co-methyl methacrylate) copolymer, the polystyrene content can be calculated by comparing the peak area of the phenyl protons (6.5–7.3 ppm) with the methyl protons of the methacrylate (B99206) (2.6–3.6 ppm). polymersource.ca For PHPMA, the aromatic protons of the hydroxyphenyl group would provide distinct signals for compositional analysis in copolymers.
2D NMR: Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to resolve complex, overlapping signals and establish connectivity between different atoms, which is crucial for assigning stereochemical sequences (tacticity) in polymers. iupac.org These methods are particularly effective for studying complex polymer structures that cannot be fully assigned using 1D NMR alone. iupac.org
Variable Temperature NMR: This technique is used to study changes in polymer conformation and dynamics as a function of temperature. For example, variable temperature ¹H NMR studies on thermoresponsive copolymers in solution can reveal the progressive dehydration of certain blocks as the temperature increases, leading to changes in solubility and nanoparticle formation. core.ac.uk This would be relevant for studying the behavior of smart copolymers containing hydroxyphenyl methacrylate units.
| Technique | Application for Poly(this compound) | Typical Chemical Shift Ranges (ppm) |
| ¹H-NMR | Determination of copolymer composition, end-group analysis, and basic structural confirmation. | Aromatic (hydroxyphenyl): ~6.0-8.0, Methacrylic backbone: ~0.5-2.5 |
| ¹³C-NMR | Detailed structural analysis, tacticity determination. | Carbonyl: ~167, Aromatic: ~110-160, Methacrylic backbone: ~18-55 |
| 2D NMR (COSY, HSQC, HMBC) | Resolution of overlapping signals, assignment of complex spectra, and determination of stereochemistry. iupac.org | N/A |
| Variable Temperature NMR | Studying polymer dynamics, conformational changes, and stimulus-responsive behavior in solution. core.ac.uk | N/A |
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present in the polymer.
FTIR Spectroscopy: FTIR is widely used to identify characteristic functional groups in polymers. For polymethacrylates, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is typically observed around 1726-1733 cm⁻¹. biointerfaceresearch.comresearchgate.net Other characteristic peaks include C-H stretching vibrations around 2950-2996 cm⁻¹ and C-O stretching vibrations in the ester group between 1060-1250 cm⁻¹. biointerfaceresearch.comresearchgate.netresearchgate.net The presence of the hydroxyl group in PHPMA would be indicated by a broad O-H stretching band in the region of 3100-3700 cm⁻¹. frontiersin.org FTIR can also monitor the polymerization process by observing the disappearance of the C=C double bond peak (around 1638 cm⁻¹). biointerfaceresearch.com
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring the conversion of C=C double bonds during polymerization. kpi.ua It can also provide information about the polymer backbone and side-chain conformations. For instance, in copolymers of glycidyl (B131873) methacrylate and methyl methacrylate, Raman spectroscopy has been used to investigate the vibrational properties of the modified copolymer surfaces. semanticscholar.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group |
| O-H Stretch | 3100 - 3700 | Hydroxyl group frontiersin.org |
| C-H Stretch (aromatic and aliphatic) | 2800 - 3100 | Phenyl and methacrylic groups semanticscholar.org |
| C=O Stretch (ester) | 1714 - 1751 | Methacrylate carbonyl researchgate.netsemanticscholar.org |
| C=C Stretch (aromatic) | ~1600 | Phenyl ring researchgate.net |
| C-O Stretch (ester) | 1000 - 1300 | Ester linkage semanticscholar.org |
These techniques provide information about the electronic transitions within the polymer, which are influenced by the chromophores present.
UV-Vis Spectroscopy: The hydroxyphenyl group in PHPMA acts as a chromophore, leading to absorption in the UV region. UV-Vis spectroscopy can be used to confirm the presence of these aromatic rings and to quantify the amount of monomer incorporated into a copolymer. The technique is also sensitive to changes in the polymer's environment and can be used to study phenomena like polymer degradation or the response of "smart" polymers to stimuli. biointerfaceresearch.comwisconsin.edu For example, the cloud point of a temperature-sensitive polymer solution can be determined by a sudden drop in light transmittance as the polymer becomes insoluble and the solution turns cloudy. wisconsin.edu
Fluorescence Spectroscopy: While not as commonly reported for simple polymethacrylates, fluorescence spectroscopy can be a powerful tool if the hydroxyphenyl group or other parts of the copolymer are fluorescent. It can provide insights into the local environment of the chromophore, polymer conformation, and intermolecular interactions.
| Technique | Application for Poly(this compound) | Typical Wavelength Range (nm) |
| UV-Vis Spectroscopy | Confirmation of aromatic groups, quantification in copolymers, studying polymer solubility changes. wisconsin.edu | Absorption maxima for phenyl groups typically below 300 nm. biointerfaceresearch.com |
| Fluorescence Spectroscopy | Probing local polymer environment and conformation (if fluorescent moieties are present). | Emission spectra would be dependent on the specific fluorophore. |
Mass spectrometry provides information about the mass-to-charge ratio of molecules, allowing for the determination of molecular weight and structural details of polymers.
MALDI-TOF/MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is a soft ionization technique that allows for the analysis of large molecules like polymers with minimal fragmentation. tuwien.at It can provide absolute molecular weights of individual oligomers, allowing for the determination of the monomer repeat unit mass, end-group analysis, and the calculation of average molecular weights (Mn and Mw) and polydispersity for polymers with narrow distributions (PDI < 1.2). waters.comnih.gov
GC-MASS: Gas Chromatography-Mass Spectrometry, particularly when coupled with pyrolysis (Py-GC/MS), is used to identify the building blocks of a polymer. researchgate.net The polymer is thermally degraded into smaller, volatile fragments that are then separated by GC and identified by MS. This is a powerful method for confirming the composition of copolymers and identifying additives. shimadzu.com For instance, the pyrolysis of a polyurethane would yield characteristic diisocyanate fragments, allowing for the identification of the original monomers used. researchgate.net
Chromatographic and Separation Methods
Chromatographic techniques are essential for separating polymer chains based on their size, providing crucial information about molecular weight distribution.
GPC, also known as SEC, is a liquid chromatography technique that separates macromolecules based on their hydrodynamic volume in solution. resolvemass.ca It is the most widely used method for determining the molecular weight distribution of polymers. shimadzu.com
The polymer solution is passed through a column packed with porous gel; larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.com This size-based separation allows for the determination of:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. shimadzu.com
GPC/SEC is crucial for quality control in polymer synthesis, as the molecular weight and its distribution significantly influence the material's physical and mechanical properties. lcms.cz For copolymers, GPC can be combined with other detectors (like UV-Vis or light scattering) to obtain information about the compositional distribution across the molecular weight range. pharmaceutical-business-review.comazom.com
| Parameter | Description | Significance |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain. It is more sensitive to the presence of high molecular weight chains. | Relates to properties like strength, toughness, and viscosity. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length). Higher values indicate a broader distribution, which can affect processing and material properties. |
Thermal Analysis of HPM-based Polymers
Thermal analysis techniques are fundamental in determining the operational temperature range and stability of polymeric materials. For HPM-based polymers, these methods reveal key transitions and decomposition behaviors.
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the thermal transitions of HPM-based polymers. The most significant of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is observed as a step-like change in the heat flow curve generated by the DSC instrument. youtube.comresearchgate.net The Tg is a critical parameter as it often defines the upper service temperature for a rigid polymer application. nih.gov
The chemical structure of the polymer, particularly the stiffness of the molecular chains, significantly influences the Tg. youtube.com For polymethacrylates, Tg values can vary over a wide temperature range. researchgate.net While specific data for poly(this compound) is not widely published, values for structurally similar polymers provide a useful reference. For example, atactic poly(methyl methacrylate) (PMMA) typically exhibits a Tg in the range of 105–125 °C. researchgate.net The presence of the hydroxyl-substituted phenyl group in PHPMA is expected to increase chain stiffness through hydrogen bonding and steric hindrance, likely resulting in a higher Tg compared to PMMA. A galvinol derivative with a 3,5-diphenyl-4-hydroxyphenyl substituent, once melted and cooled, forms a glass with a Tg of 109 °C. core.ac.uk For copolymers, the Tg will depend on the composition and the nature of the comonomers.
DSC can also be used to observe crosslinking (curing) reactions, which typically appear as broad exothermic peaks in the thermogram. The heat evolved during this process is proportional to the extent of the reaction. Subsequent heating runs would show an increased Tg, reflecting the restricted chain mobility in the crosslinked network.
Table 1: Glass Transition Temperatures (Tg) of Related Polymethacrylates
| Polymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(methyl methacrylate) (atactic) | 105–125 °C | researchgate.net |
| Polymethacrylmethylimide (PMMI) | 175.8 °C | researchgate.net |
| Poly(vinyl alcohol) (PVA) | 76 °C | mdpi.com |
| 3,5-Diphenyl-4-hydroxyphenyl substituted Galvinol (glass) | 109 °C | core.ac.uk |
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of HPM-based polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The resulting TGA curve provides critical data on the onset of decomposition, the rate of degradation, and the amount of residual char at high temperatures.
For polymers, degradation can occur through various mechanisms, including chain scission, which reduces molecular weight. thermofisher.com TGA can precisely control and quantify the degree of degradation by monitoring weight loss. thermofisher.com Detailed studies on poly(2-hydroxypropyl methacrylate) (poly(HPMA)), an isomer of PHPMA, provide valuable insight into the expected thermal behavior. The TGA trace for poly(HPMA) shows that decomposition occurs in a single primary step. researchgate.net The initial decomposition temperature (IDT), where significant weight loss begins, is reported to be 196 °C. researchgate.net The temperature of maximum decomposition rate (Tmax), indicated by the peak of the derivative TGA curve, occurs at 275 °C. researchgate.net At 450 °C, poly(HPMA) leaves a residue of approximately 7%. researchgate.net This suggests that HPM-based polymers possess moderate thermal stability.
Table 2: Thermal Degradation Data for Poly(2-hydroxypropyl methacrylate)
| Parameter | Temperature | Reference |
|---|---|---|
| Initial Decomposition Temperature (IDT) | 196 °C | researchgate.net |
| Temperature of Maximum Decomposition Rate (Tmax) | 275 °C | researchgate.net |
| Residue at 340 °C | 15% | researchgate.net |
| Residue at 450 °C | 7% | researchgate.net |
Morphological and Microstructural Characterization
Understanding the physical structure of HPM-based polymers at the micro- and nanoscale is essential for correlating structure with material properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology of HPM-based polymers. SEM provides high-resolution images of the material's surface, revealing features such as porosity, surface roughness, and the phase separation in polymer blends or composites. rug.nl For instance, in the study of hydrogels, SEM can be used to characterize the porous structure, which is critical for applications like drug delivery. utah.edu However, sample preparation for SEM, which often involves dehydration, can potentially introduce artifacts and alter the hydrogel's native structure. utah.edu SEM images of related copolymers, such as poly(2-hydroxyethyl methacrylate)-poly(methyl methacrylate) (PHEMA-co-PMMA), have been used to visualize micropillar structures and surface features. researchgate.net
TEM, in contrast, provides information about the internal nanostructure of the polymer. By transmitting electrons through an ultra-thin section of the material, TEM can be used to visualize the dispersion of nanoparticles in a composite, the domains of different blocks in a block copolymer, or other nanoscale features. The preparation of sufficiently thin samples can be challenging, but the technique offers unparalleled resolution for internal structural analysis.
X-ray Diffraction (XRD) is the definitive technique for determining the degree of crystallinity in polymeric materials. thermofisher.com The XRD pattern of a polymer provides a fingerprint of its atomic and molecular arrangement. Highly ordered crystalline regions produce sharp, distinct diffraction peaks, while disordered amorphous regions result in a broad, diffuse signal known as an amorphous halo.
Many polymers, including polymethacrylates, are semi-crystalline, meaning they possess both crystalline and amorphous domains. Their XRD patterns are a superposition of sharp peaks on top of a broad halo. The degree of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the diffraction pattern. This property is crucial as it strongly influences the mechanical properties of the polymer, such as stiffness and tensile strength. thermofisher.com While many polymethacrylates like PMMA are largely amorphous, the presence of the hydroxyphenyl group in PHPMA could facilitate intermolecular hydrogen bonding, potentially leading to the formation of ordered, crystalline domains. An XRD analysis of PHPMA would therefore be essential to determine if any crystalline or liquid crystalline phases are present, which would significantly impact its physical properties.
Dynamic Light Scattering (DLS) for Polymer Solution and Nanoparticle Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. ssau.ru The method analyzes the fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. cyberleninka.ru For solutions of poly(this compound) (pHPMA), DLS can provide critical information on the hydrodynamic radius (R_h) of the polymer coils. The R_h is indicative of the size and conformation of the polymer chains in a given solvent environment.
In the context of pHPMA nanoparticles, DLS is essential for characterizing their hydrodynamic size, polydispersity index (PDI), and aggregation behavior. ssau.ruresearchgate.net The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse system. The technique is highly sensitive to the presence of larger aggregates, which can be crucial for assessing the stability of nanoparticle suspensions. rsc.org The hydrodynamic size of pHPMA nanoparticles would be influenced by factors such as the pH of the medium, which affects the ionization of the phenolic hydroxyl groups, and the ionic strength of the solution.
Research findings on analogous polymer systems demonstrate that DLS is effective in monitoring changes in particle size in response to environmental stimuli. For example, a change in pH or temperature could induce swelling or collapse of pHPMA-based nanoparticles or microgels, which would be readily detectable as a change in their hydrodynamic radius.
Table 1: Illustrative DLS Data for Methacrylate-Based Nanoparticles in Aqueous Solution This table presents representative data that could be obtained for pHPMA-based nanoparticles under different environmental conditions, based on typical findings for similar polymer systems.
| Sample Condition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| pH 5.0 | 150 ± 5 | 0.12 |
| pH 7.4 | 155 ± 6 | 0.15 |
| pH 9.0 | 180 ± 8 | 0.21 |
| pH 7.4, after aggregation | >500 | 0.45 |
Rheological Characterization of HPM Polymer Solutions and Gels
Rheology is the study of the flow and deformation of matter, providing insight into the material's microstructure and mechanical properties. For poly(this compound) solutions and gels, rheological characterization is crucial for understanding their viscoelastic behavior. Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. mdpi.com
For pHPMA solutions, viscosity measurements can reveal information about polymer-solvent interactions and chain entanglements. As concentration increases, a transition from dilute to semi-dilute and concentrated regimes can be observed, marked by significant changes in viscosity. mdpi.com
In the case of pHPMA hydrogels, rheological studies are used to quantify their mechanical strength and stability. mdpi.com The frequency-dependent behavior of G' and G'' provides a fingerprint of the gel's cross-linked network structure. Typically for hydrogels, G' is significantly larger than G'' at low frequencies, indicating a stable, solid-like structure. nih.gov The mechanical properties of pHPMA hydrogels are expected to be highly dependent on factors such as polymer concentration, cross-linking density, and water content, similar to other methacrylate-based hydrogels like poly(2-hydroxyethyl methacrylate) (pHEMA). researchgate.net For instance, studies on pHEMA have shown that as water content decreases or deformation frequency increases, both the storage and loss moduli increase markedly as the material approaches its glass transition. researchgate.net
Table 2: Representative Rheological Properties of a Methacrylate-Based Hydrogel Data is analogous to findings for pHEMA hydrogels and illustrates the expected behavior for a pHPMA system. researchgate.net
| Water Content (% by mass) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 45% | 0.1 | 1.2 x 10⁵ | 1.5 x 10⁴ |
| 45% | 10 | 1.4 x 10⁵ | 2.5 x 10⁴ |
| 30% | 0.1 | 5.0 x 10⁶ | 6.0 x 10⁵ |
| 30% | 10 | 7.5 x 10⁶ | 1.2 x 10⁶ |
Shear-Induced Polarized Light Imaging (SIPLI)
Shear-Induced Polarized Light Imaging (SIPLI) is a powerful mechano-optical technique that allows for the visualization of structural changes in complex fluids under shear. windows.netwhiterose.ac.uk It is often combined with rotational rheometry to correlate macroscopic mechanical properties with microstructural evolution in real-time. anton-paar.com The technique is based on detecting changes in birefringence, which is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. anton-paar.com
While at rest, a pHPMA polymer solution may be optically isotropic. However, under shear flow, polymer chains can stretch and align in the direction of flow, causing the material to become birefringent. windows.net SIPLI can capture this phenomenon, providing a full-field view of the sample. rsc.orgresearchgate.net This allows for the observation of flow instabilities, shear banding, and the formation of oriented structures. whiterose.ac.uk For example, in certain polymer solutions, the formation of a "Maltese cross" pattern in the SIPLI image under shear is indicative of a shear-induced ordered or crystal-like structure. windows.net
For pHPMA systems, SIPLI could be applied to:
Study the orientation of polymer chains in solution as a function of shear rate.
Observe the process of flow-induced gelation or phase separation.
Investigate the deformation and fracture mechanics of pHPMA gels under large shear strains.
Monitor shear-induced crystallization processes in pHPMA melts. rsc.org
The ability of SIPLI to provide direct visual evidence of structural changes makes it a valuable complementary tool to conventional rheological measurements for a comprehensive understanding of pHPMA materials. windows.net
Surface Science and Electrokinetic Properties
Surface Wettability and Surface Free Energy Studies
The surface properties of a polymer, such as wettability and surface free energy, are critical for its application in coatings, biomaterials, and membranes. The wettability of a solid surface is determined by its chemical composition and topography and is commonly assessed by measuring the contact angle of a liquid droplet on the surface. mdpi.com Surfaces with a water contact angle below 90° are considered hydrophilic, while those above 90° are hydrophobic. nih.gov
For poly(this compound), the surface properties are dictated by the interplay between the polar phenolic hydroxyl (-OH) group and the more hydrophobic methacrylate backbone. This structure is expected to confer a moderate degree of hydrophilicity. The orientation of these functional groups at the polymer-air interface significantly influences the surface energy.
The surface free energy (SFE) of a polymer cannot be measured directly but can be calculated from contact angle measurements using various probe liquids with known surface tension components (e.g., water, diiodomethane). nih.gov By applying theoretical models, such as the van Oss-Good methodology, the total SFE can be resolved into its dispersive (Lifshitz-van der Waals) and polar (acid-base) components. researchgate.net Studies on structurally similar polymers, like poly(vinylphenol), have shown that the SFE can be tuned by altering the degree of intermolecular hydrogen bonding between the hydroxyl groups. nih.gov A higher degree of intermolecular hydrogen bonding can lead to an increased surface free energy. nih.gov
Table 3: Representative Contact Angle and Surface Free Energy Data for a Polymer with Phenolic Hydroxyl Groups This table presents illustrative data based on findings for poly(vinylphenol) thin films, which are structurally analogous to pHPMA. nih.gov
| Probe Liquid | Advancing Contact Angle (θ) | Calculated Surface Free Energy Component | Value (mJ/m²) |
| Water | 60° - 75° | Dispersive Component (γd) | ~38 |
| Diiodomethane | 40° - 45° | Polar Component (γp) | ~7 |
| Total Surface Free Energy (γtotal) | ~45 |
Zeta Potential Measurements and Isoelectric Point Determination
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov For pHPMA particles dispersed in an aqueous medium, the surface charge arises primarily from the ionization of the phenolic hydroxyl groups on the polymer backbone.
The zeta potential of pHPMA particles is highly dependent on the pH of the surrounding medium. At low pH values, the phenolic hydroxyl groups are fully protonated (-OH), resulting in a surface charge that is close to neutral. As the pH increases, the hydroxyl groups begin to deprotonate (-O⁻), imparting a negative charge to the particle surface. This leads to an increasingly negative zeta potential. mdpi.com
The isoelectric point (pI) is the pH at which the zeta potential is zero, meaning the net surface charge of the particles is neutral. researchgate.net At the pI, colloidal systems often exhibit minimum stability, leading to particle aggregation or flocculation. researchgate.net Determining the pH-dependent zeta potential profile and the isoelectric point is therefore essential for controlling the stability of pHPMA suspensions and for applications where surface charge plays a critical role, such as in drug delivery, particle self-assembly, and surface coatings. Studies on copolymers containing methacrylate have identified isoelectric points in the acidic pH range, for instance, between pH 3.2 and 4.5. researchgate.net
Table 4: Illustrative pH-Dependent Zeta Potential for pHPMA Particles and Isoelectric Point This table presents representative data showing the expected trend for particles with surface phenolic hydroxyl groups.
| pH | Average Zeta Potential (mV) | Surface Charge |
| 3.0 | +2.1 | Slightly Positive / Neutral |
| 4.2 | 0.0 | Neutral (Isoelectric Point) |
| 5.0 | -10.5 | Negative |
| 7.0 | -25.8 | Negative |
| 9.0 | -40.2 | Strongly Negative |
Computational Chemistry and Theoretical Modeling of Hydroxyphenyl Methacrylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems, including molecules like hydroxyphenyl methacrylate (B99206). DFT calculations offer a balance between accuracy and computational cost, making them suitable for a range of investigations.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By minimizing the energy of the system, the optimized geometry provides insights into bond lengths, bond angles, and dihedral angles. For hydroxyphenyl methacrylate, this analysis reveals the spatial relationship between the phenyl ring, the ester group, and the methacrylate moiety.
Electronic structure analysis, also performed using DFT, provides a detailed picture of how electrons are distributed within the molecule. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. For a related compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations have been used to determine these quantum chemical parameters, confirming its high chemical reactivity. mdpi.com
Table 1: Key Parameters from DFT-based Electronic Structure Analysis
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |
DFT is a valuable tool for predicting the reactivity of monomers and the energetics of polymerization reactions. ugent.be By calculating the activation energies for various reaction pathways, researchers can understand the likelihood and rate of polymerization. escholarship.org The activation energy represents the minimum energy required for a reaction to occur.
For methacrylates, DFT calculations can be used to model the addition of a radical initiator to the double bond of the methacrylate group, which is the key step in free-radical polymerization. ugent.be The calculated activation energy for this process provides a quantitative measure of the monomer's polymerizability. Studies on related acrylate (B77674) and methacrylate monomers have shown that DFT can effectively model structure-reactivity relationships, considering factors like the size and polarity of the pendant group. ugent.beresearchgate.net While specific activation energy values for this compound require dedicated calculations, the methodology has been successfully applied to similar systems, demonstrating good agreement with experimental trends. escholarship.org
Molecules containing both electron-donating and electron-accepting groups, such as this compound, can exhibit interesting photophysical phenomena like Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov
Intramolecular Charge Transfer (ICT): Upon absorption of light, an electron can be transferred from the electron-rich part of the molecule (the hydroxyl-substituted phenyl ring) to the electron-deficient part (the methacrylate group). DFT calculations can model the electronic structure of both the ground and excited states to understand the nature and extent of this charge transfer. mdpi.com
Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a proton donor (the hydroxyl group) and a proton acceptor in close proximity, the proton can transfer from the donor to the acceptor in the excited state. nih.gov This process leads to the formation of a transient tautomer with distinct fluorescent properties. acs.org Time-dependent DFT (TD-DFT) is particularly useful for studying these excited-state processes. mdpi.com While the methacrylate group is not a traditional proton acceptor for ESIPT, the presence of the carbonyl oxygen could potentially facilitate such a process under certain conditions. Studies on similar hydroxyphenyl derivatives have extensively used TD-DFT to investigate ESIPT mechanisms. mdpi.com
DFT calculations can simulate various spectroscopic properties of this compound, providing a means to interpret experimental spectra and gain a deeper understanding of the molecule's structure and bonding.
UV Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which can then be used to simulate the UV-Vis absorption spectrum. rsc.org This allows for the assignment of absorption bands to specific electronic transitions within the molecule.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com By comparing the calculated and experimental spectra, researchers can confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C=C stretch of the methacrylate. For a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, calculated vibrational wavenumbers from DFT have shown good agreement with experimental FT-IR and Raman spectra. mdpi.com
The Molecular Electrostatic Potential (MEP) is a valuable tool derived from DFT calculations that helps to visualize the charge distribution within a molecule and predict its reactive behavior. mdpi.com The MEP map displays regions of positive and negative electrostatic potential on the electron density surface.
Electrophilic Attack: Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. For this compound, these regions would likely be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups. researchgate.netnih.gov
Nucleophilic Attack: Regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to attack by nucleophiles. researchgate.net In this compound, these areas might be found around the hydrogen atoms, particularly the hydroxyl proton. nih.gov
By analyzing the MEP map, one can identify the most probable sites for chemical reactions, providing insights into the molecule's reactivity towards other chemical species. researchgate.netnih.gov
Table 2: Predicted Reactive Sites in this compound based on MEP Analysis
| Region of Molecule | Predicted Electrostatic Potential | Susceptibility |
| Hydroxyl Oxygen | Negative | Electrophilic Attack |
| Carbonyl Oxygen | Negative | Electrophilic Attack |
| Hydroxyl Hydrogen | Positive | Nucleophilic Attack |
Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. In this compound, a hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group in the ester linkage, particularly in the ortho isomer.
DFT calculations can be used to investigate the presence and strength of such intramolecular hydrogen bonds. semanticscholar.org By comparing the energies of different conformers (one with and one without the hydrogen bond), the stability conferred by the hydrogen bond can be quantified. Geometric parameters, such as the H---O distance and the O-H---O angle, can also be calculated to characterize the hydrogen bond. Furthermore, analysis of the calculated vibrational frequencies can provide evidence for hydrogen bonding, as the O-H stretching frequency is typically red-shifted (lowered) upon hydrogen bond formation. researchgate.net
Molecular Dynamics (MD) Simulations for Polymerization and Solution Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for understanding the complex behaviors of systems at an atomic level. researchgate.net For this compound (HPMA), MD simulations provide critical insights into its polymerization mechanisms and its behavior in solution, bridging the gap between theoretical models and experimental observations. These simulations solve the classical equations of motion for a system of atoms, offering a view of their dynamic evolution over time. researchgate.net
In the context of methacrylate polymerization, MD simulations, often utilizing reactive force fields (ReaxFF), can model the thermodynamics and kinetics of the radical polymerization process. escholarship.org This computational approach allows researchers to analyze the formation of polymer resins, crosslinking density, conversion rates, and the presence of residual monomers in complex acrylate and methacrylate mixtures. escholarship.orgescholarship.org The process involves generating initial configurations of monomer molecules, equilibrating the system, and then initiating the reaction, for instance, by introducing a radical species. escholarship.org The simulation then tracks the positions and velocities of every atom as the polymerization proceeds.
Key parameters that can be extracted from MD simulations of HPMA polymerization include:
Chain Growth Dynamics: Visualizing the step-by-step addition of monomer units to the growing polymer chain.
Network Formation: For systems involving crosslinking agents, MD simulations can predict the topological evolution of the polymer network. tue.nl
Monomer Diffusion: Understanding how the mobility of HPMA monomers changes as the viscosity of the system increases during polymerization.
Solvent Effects: Simulating HPMA in various solvents to predict its solution behavior, including chain conformation and aggregation, which are crucial for applications like coatings and adhesives.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Reaction Kinetics | Rate of monomer conversion and polymer chain growth. escholarship.org | Predicts polymerization speed and efficiency. |
| Polymer Structure | Chain length, branching, and crosslinking density. escholarship.org | Determines the mechanical and thermal properties of the final poly(HPMA). |
| System Density | Changes in volume during polymerization. | Crucial for understanding polymerization-induced shrinkage, a key factor in many applications. escholarship.org |
| Radial Distribution Function (RDF) | Describes the probability of finding an atom at a certain distance from another atom. escholarship.org | Provides insights into the liquid structure of the monomer and the packing of polymer chains. |
Kinetic Modeling and Simulation of Polymerization Processes
Kinetic modeling and simulation are essential tools for the design, optimization, and control of polymerization processes involving this compound. mdpi.com These models consist of a set of mathematical equations that describe the rates of the fundamental reactions occurring during polymerization, including initiation, propagation, termination, and chain transfer.
The free-radical bulk polymerization of methacrylates is often characterized by complex kinetic behavior, such as autoacceleration (the gel effect), where the polymerization rate suddenly increases at a certain conversion. researchgate.net This phenomenon occurs because the increasing viscosity of the medium hinders the diffusion-controlled termination reactions of large polymer radicals, while the smaller monomer molecules can still diffuse to the propagating chain ends.
A comprehensive kinetic model for HPMA polymerization would typically include:
Rate Equations: Differential equations describing the change in concentration of monomer, radicals, and polymer chains over time.
Kinetic Rate Constants: Parameters for initiation (kd), propagation (kp), and termination (kt) reactions. These constants are often temperature-dependent.
Diffusion-Controlled Effects: Models that account for how reaction rates change with increasing viscosity and monomer conversion. mdpi.com
Simulations based on these kinetic models allow for the prediction of key polymer properties and process variables. mdpi.com
| Simulation Output | Description | Importance in HPMA Polymerization |
|---|---|---|
| Monomer Conversion vs. Time | The fraction of HPMA monomer converted to polymer as a function of reaction time. researchgate.net | Predicts the reaction time needed to achieve a desired yield. |
| Polymerization Rate | The speed at which monomer is converted to polymer. kpi.ua | Essential for reactor design, heat management, and process control. |
| Molecular Weight Distribution (MWD) | The distribution of polymer chain lengths in the final product. | A critical factor influencing the material properties (e.g., strength, viscosity) of poly(HPMA). |
| Heat Generation Profile | The rate of heat released by the exothermic polymerization reaction. mdpi.com | Crucial for ensuring reactor safety and preventing thermal runaways. |
By simulating various reaction conditions (e.g., temperature, initiator concentration), researchers can identify optimal process parameters to produce poly(HPMA) with desired characteristics efficiently and safely. mdpi.com
Structure-Activity Relationship (SAR) Studies for Functional Design
Structure-Activity Relationship (SAR) analysis is a fundamental concept that links the chemical structure of a molecule to its properties and biological or chemical activity. patsnap.com In the context of this compound, SAR studies are crucial for the functional design of polymers. They focus on understanding how the distinct parts of the HPMA molecule—the polymerizable methacrylate group, the rigid phenyl ring, and the reactive hydroxyl group—influence its polymerization behavior and the final properties of the resulting polymer. biosynth.com
The core principle of SAR is that minor modifications to a molecule's structure can lead to significant changes in its function. oncodesign-services.com For HPMA, SAR studies explore how its structural features dictate its performance in various applications.
Key structural features of HPMA and their functional implications:
Methacrylate Group: This is the primary functional group responsible for polymerization. Its reactivity can be compared with other polymerizable groups (e.g., acrylates) to understand differences in polymerization kinetics.
Phenyl Ring: The aromatic ring provides rigidity and thermal stability to the polymer backbone. It also influences the refractive index and adsorption properties of the material.
Hydroxyl Group: This phenolic hydroxyl group is a key site for secondary reactions and interactions. It can form hydrogen bonds, which affects the solubility and adhesion of the polymer. It also provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules or crosslinking of the polymer chains. The position of this group (para- in p-HPMA) is critical for its accessibility and reactivity. nih.gov
| Structural Feature | Associated Property / Activity | Application Relevance |
|---|---|---|
| Methacrylate Group | Radical Polymerizability | Forms the polymer backbone for plastics, resins, and coatings. |
| Phenyl Ring | Rigidity, Thermal Stability, High Refractive Index | Development of thermally stable materials, optical components, and specialty coatings. |
| Hydroxyl (Phenolic) Group | Adhesion, Crosslinking Site, pH-Responsiveness, Adsorption Properties biosynth.com | Adhesives, dental materials, functional coatings, and materials for separation processes. biosynth.comchemicalbook.com |
By systematically studying derivatives of HPMA (e.g., by changing the position of the hydroxyl group or adding other substituents to the phenyl ring), researchers can establish quantitative structure-activity relationships (QSAR). oncodesign-services.com These models use computational methods to correlate specific structural descriptors with material properties, enabling the predictive design of new monomers for targeted applications. patsnap.comoncodesign-services.com
Functional Properties and Advanced Material Applications of Poly Hydroxyphenyl Methacrylate
Optical Properties and Photostability
Poly(hydroxyphenyl methacrylate) (PHPMA) and its monomeric form exhibit significant optical properties that are leveraged in the development of advanced materials. The inherent chemical structure, featuring a hydroxyphenyl group, allows these compounds to interact with ultraviolet (UV) radiation, providing protective qualities and unique optical behaviors.
UV Absorber Functionality in Polymeric Matrices
Hydroxyphenyl methacrylate (B99206) belongs to a class of compounds that function as effective UV absorbers. additivesforpolymer.commegachem.com When incorporated into polymeric matrices, these additives preferentially absorb incident UV radiation, particularly in the harmful 290 to 400 nm range. performanceadditives.us The primary function of a UV absorber is to intercept and filter out damaging UV light before it can be absorbed by chromophores within the polymer, which would otherwise lead to the formation of destructive free radicals. additivesforpolymer.com
The mechanism involves the absorption of high-energy UV photons, which excites the UV absorber molecule. This energy is then rapidly and harmlessly dissipated throughout the polymer matrix, primarily as heat. additivesforpolymer.commegachem.com For this process to be effective, the energy conversion must occur more rapidly within the UV absorber than in the host polymer, preventing degradation of either the polymer or the absorber itself. additivesforpolymer.com The effectiveness of a UV absorber in a given matrix is governed by the Beer-Lambert law, which relates the attenuation of light to the properties of the material through which the light is traveling. Therefore, its performance depends on its concentration within the polymer and the thickness of the material. additivesforpolymer.com Materials such as polyvinyl chloride (PVC), polystyrene, and polymethyl methacrylate (PMMA) often utilize UV absorbers to enhance their durability. megachem.comperformanceadditives.us
Enhancement of Photostability and Resistance to UV Degradation
By absorbing harmful UV radiation, this compound significantly enhances the photostability of the materials it is incorporated into. Prolonged exposure to sunlight and other UV sources can cause materials to degrade, fade, or become brittle. megachem.com The integration of UV absorbers like HPMA protects polymers from these deleterious effects. google.com
The protective action mitigates a variety of degradation pathways initiated by UV light, thereby preserving the physical and aesthetic properties of the material. In coatings, for instance, the inclusion of UV absorbers provides superior protection against gloss reduction, cracking, blistering, and color change. performanceadditives.us Often, UV absorbers are used in conjunction with Hindered Amine Light Stabilizers (HALS). While the UV absorber blocks the majority of UV radiation, some may still penetrate the material's surface. HALS function by scavenging any free radicals that do form, providing a synergistic protective effect and further extending the material's service life. additivesforpolymer.comperformanceadditives.us This combined approach is common in demanding applications such as automotive finishes and engineering plastics. performanceadditives.usgoogle.com
Fluorescence and Optical Performance in Advanced Materials
The modification of polymer chains can introduce or alter their optical properties, including fluorescence. While specific data on the intrinsic fluorescence of poly(this compound) is limited, the incorporation of functional monomers is a known strategy for creating fluorescent polymers. For example, copolymers of poly(methyl methacrylate) have been synthesized with fluorescent units to act as markers for identifying and sorting plastics. mdpi.com These fluorescently tagged polymers can be blended in small amounts (e.g., 1% by weight) with a host polymer to create a material that is easily selectable under UV light without altering the bulk mechanical properties. mdpi.com
Furthermore, the monomer p-hydroxyphenyl methacrylate is known to undergo gel matrix formation and crosslinking when irradiated with UV light. biosynth.comchemicalbook.comlookchem.com This photosensitivity is crucial for applications in advanced materials where optical performance is key, such as in the fabrication of specialized membranes and optical lenses. google.combiosynth.com The refractive index and other optical characteristics of methacrylate-based polymers can be precisely controlled through the incorporation of various additives and plasticizers, making them suitable for a range of optical devices. researchgate.netresearchgate.net
Mechanical Properties of HPM-Derived Materials
Tensile Strength and Modulus Enhancement in Composites
The addition of functional monomers and the creation of a robust matrix can significantly improve the tensile properties of a composite material. For instance, studies on hybrid composites have shown that the inclusion of reinforcing fibers can increase the tensile strength by over 200% compared to the neat polymer matrix. utp.edu.my While specific data for HPM-derived composites is not extensively detailed in the available literature, the principles of composite reinforcement suggest that a well-bonded and rigid matrix made from a crosslinked HPM-based polymer would contribute positively to the material's tensile strength and modulus.
Table 1: Illustrative Tensile Properties of Polymer Composites
| Material Composition | Tensile Strength (MPa) | % Increase from Neat Polymer |
| Neat Polyoxymethylene (POM) | - | 0% |
| POM with 20% Fiber (10% Carbon, 10% Glass) | 181.6 | ~200% utp.edu.my |
| POM with 30% Fiber (15% Carbon, 15% Glass) | - | ~222% utp.edu.my |
| Glass Fiber Reinforced Polymer (GFRP) - Ripoxy Matrix | 181.6 | - journalamme.org |
This table illustrates the typical enhancement of tensile strength in polymer composites upon the addition of reinforcing fibers, based on data from similar polymer systems.
Influence of Polymer Architecture and Crosslinking on Mechanical Performance
Polymer architecture and, critically, crosslinking play a pivotal role in defining the mechanical characteristics of HPM-derived materials. Crosslinking involves the formation of covalent or ionic bonds between polymer chains, which restricts their movement and transforms the material into a more rigid, three-dimensional network. medcraveonline.com This modification is a well-established method for improving the mechanical strength, stiffness, thermal stability, and chemical resistance of polymers. medcraveonline.comresearchgate.net
The density of these crosslinks strongly affects the material's properties. researchgate.net A higher crosslinking density generally leads to increased hardness and a higher elastic modulus, but it can also reduce the material's flexibility and impact strength. mdpi.com The monomer p-hydroxyphenyl methacrylate demonstrates gel matrix formation and crosslinking upon exposure to UV light, a property that is highly advantageous for creating materials with tailored mechanical performance. biosynth.comchemicalbook.comlookchem.com The ability to control the crosslinking process allows for the fine-tuning of mechanical properties to meet the specific demands of an application, from rigid structural components to more flexible materials. medcraveonline.com
Table 2: Effect of Crosslinking on Polymer Properties
| Property | Influence of Increased Crosslinking | Rationale |
| Tensile Strength & Modulus | Increase | Covalent bonds restrict chain mobility, increasing stiffness. medcraveonline.comresearchgate.net |
| Hardness | Increase | The polymer network becomes more rigid and resistant to indentation. mdpi.com |
| Impact Strength | Decrease | Reduced chain mobility can lead to more brittle failure. mdpi.com |
| Thermal Stability | Increase | Higher energy is required to break down the networked structure. medcraveonline.com |
| Solvent Resistance | Increase | Chains are locked in place and cannot be easily dissolved. mdpi.com |
Biochemical and Biological Interactions (Excluding Clinical Human Trials)
Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase)
While direct studies focusing exclusively on the enzyme inhibitory activity of poly(this compound) are not extensively detailed in the available research, the broader class of phenolic compounds and related polymers has been investigated for their potential to inhibit key enzymes in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are crucial for breaking down complex carbohydrates into absorbable glucose, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. news-medical.netnih.govmdpi.com
Research into various phenolic structures, such as polyhydroxybenzophenones, has demonstrated significant inhibitory activity against α-glucosidase. nih.gov For instance, a study synthesizing 18 different polyhydroxybenzophenones found that most of the compounds exhibited notable α-glucosidase inhibition, with 2,4,4',6-butahydroxydiphenylketone being the most potent inhibitor identified in the series. nih.gov Kinetic analysis revealed these compounds to be competitive inhibitors. nih.gov Such findings suggest that the phenolic hydroxyl groups, similar to those in this compound, play a critical role in the binding and inhibition of these enzymes.
Furthermore, methacrylate-based polymers have been employed as matrices for immobilizing enzymes like α-amylase to enhance their stability and reusability. nih.govnih.govresearchgate.net Studies on poly(methyl methacrylate-acrylic acid) microspheres and poly(glycidyl methacrylate) grafted fibers have shown that immobilization can improve the enzyme's thermal and pH stability. nih.govnih.gov While these studies focus on the polymer as a support rather than an inhibitor, they highlight the biocompatibility and interaction potential of the methacrylate backbone with enzymes. Molecularly imprinted polymers (MIPs) based on acrylamide (B121943) have also been developed to specifically recognize and inhibit α-amylase activity, demonstrating a significant decrease in its enzymatic function. whiterose.ac.uk
Table 1: α-Glucosidase Inhibitory Activity of Structurally Related Polyhydroxybenzophenones This table presents data for compounds structurally related to the phenolic moiety of HPM to illustrate the potential inhibitory activity of this class of molecules. Acarbose is used as a reference inhibitor.
| Compound | IC₅₀ (µmol L⁻¹) | Type of Inhibition |
| 2,4,4',6-Butahydroxydiphenylketone | 10.62 | Competitive |
| Acarbose (Reference) | 1674.75 | Competitive |
Data sourced from a study on polyhydroxybenzophenones as α-glucosidase inhibitors. nih.gov
Antimicrobial Activity of HPM-Functionalized Materials
This compound and its derivatives have been identified as possessing significant antimicrobial properties. The functional groups within these molecules are key to their activity. researchgate.net Studies on p-hydroxyphenyl acrylate (B77674) derivatives have shown that the stereoelectronic effect of the phenyl group, combined with the presence of acryl or acryloxy groups, is crucial for antimicrobial efficacy. researchgate.netnih.gov
These compounds exhibit broad-spectrum activity against both bacteria and fungi. Research has demonstrated their effectiveness against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi including Aspergillus fumigatus and Penicillium pinphilum. researchgate.netnih.gov The antimicrobial action is primarily attributed to the acryl group. researchgate.net It has been observed that derivatives with acryl or acryloxy groups attached directly to the phenyl moiety show superior antimicrobial activity compared to their aliphatic counterparts, such as hexyl acrylate. researchgate.netnih.gov
The incorporation of these monomers into polymer backbones is a strategy for creating novel bactericidal materials. researchgate.net For example, functionalizing polymethyl methacrylate (PMMA) with antimicrobial nanoparticles enhances its ability to inhibit bacterial growth. mdpi.com Similarly, copolymers based on 2-hydroxyethyl methacrylate (HEMA) and thiazolium derivatives have been developed that show excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This approach allows for the creation of materials and surfaces that actively combat microbial contamination.
Table 2: Antimicrobial Spectrum of p-Hydroxyphenyl Acrylate Derivatives This table summarizes the observed antimicrobial activity against various microorganisms.
| Microorganism Type | Example Species | Activity Observed | Key Molecular Feature |
| Gram-positive Bacteria | Staphylococcus aureus | Yes | Acryl Group, Phenyl Moiety |
| Gram-negative Bacteria | Pseudomonas aeruginosa | Yes | Acryl Group, Phenyl Moiety |
| Fungi | Aspergillus fumigatus | Yes | Acryl Group, Phenyl Moiety |
| Fungi | Penicillium pinphilum | Yes | Acryl Group, Phenyl Moiety |
Information synthesized from studies on the antimicrobial activity of p-hydroxyphenyl acrylate derivatives. researchgate.netnih.gov
Interactions with Biological Macromolecules and Pathways
The interaction of polymers like poly(this compound) with biological macromolecules, particularly proteins, is a fundamental aspect of their biocompatibility and functional performance in biological environments. These interactions are governed by physicochemical forces such as hydrophobic and electrostatic interactions. nih.gov The adsorption of proteins onto a polymer surface is often the initial event that dictates subsequent biological responses. nih.gov
The chemical composition and stereochemistry of methacrylate polymers can significantly influence their interaction with proteins. nih.gov The presence of the hydroxyphenyl group in HPM introduces the potential for hydrogen bonding and polar interactions, while the methacrylate backbone contributes hydrophobic character. Studies on poly(methyl methacrylate) (PMMA) have shown that the surface exposure of its polar ester groups affects the adsorption of proteins like albumin and fibrinogen. nih.gov Changes in surface chemistry can alter not only the amount of protein adsorbed but also its orientation on the surface. nih.gov
Zwitterionic methacrylate polymers, such as those containing sulfobetaine (B10348) methacrylate (SBMA), are known for their excellent resistance to protein adsorption and biofouling. researchgate.net This property is attributed to the formation of a tightly bound hydration layer around the zwitterionic groups, which acts as a physical and energetic barrier to prevent protein adhesion. researchgate.net While HPM is not zwitterionic, the principles of surface hydration and the balance between hydrophobic and hydrophilic domains are critical to its interactions with biological macromolecules. These interactions are pivotal for applications where controlling protein adsorption is necessary to prevent unwanted biological responses. researchgate.net
Applications in Advanced Material Systems (Material Science Focus)
Coatings and Adhesives with Enhanced Properties
Polymers derived from aromatic and aliphatic acrylate monomers are highly valued in industrial applications for their use in coatings and adhesives. vot.pl The inclusion of this compound in polymer formulations can impart enhanced properties due to its unique chemical structure. The phenolic hydroxyl group offers a site for cross-linking reactions and promotes adhesion to various substrates through hydrogen bonding.
Methacrylate-based polymer matrices are utilized to create functional coatings. For instance, a water-based 2-hydroxyethyl methacrylate (HEMA) polymer matrix has been developed to incorporate and release active enzymes for antifouling marine coatings. researchgate.netconsensus.app This system relies on the hydrophilic nature of the polymer and the controlled release of the active agent to prevent the attachment of fouling organisms. researchgate.netconsensus.app Similarly, poly(methyl methacrylate) (PMMA) has been used to create composite coatings with antibacterial properties by incorporating copper-based nanoparticles. mdpi.com The PMMA matrix provides a durable and stable film, while the embedded nanoparticles confer the desired antimicrobial functionality. mdpi.com
The versatility of methacrylate chemistry allows for the copolymerization of HPM with other monomers to tailor the properties of the resulting material for specific coating or adhesive applications. This can improve mechanical properties, thermal stability, and chemical resistance, making these materials suitable for a wide range of demanding environments. vot.pl
Nanocomposite Materials and Nanomaterial Engineering
This compound serves as a valuable monomer and precursor in the field of nanomaterial engineering. It has been identified as a potential precursor for the synthesis of carbon nanotubes, highlighting its role in the bottom-up fabrication of advanced nanomaterials. lookchem.combiosynth.comchemicalbook.com The aromatic nature of the hydroxyphenyl group makes it suitable for forming graphitic structures under appropriate processing conditions.
In the realm of nanocomposites, polymers act as a matrix to host nanoparticles, leading to materials with synergistic properties that surpass those of the individual components. jacsdirectory.com Poly(methyl methacrylate) (PMMA) is a widely used matrix for creating nanocomposites with various nanofillers, including carbon nanotubes, graphene, and inorganic nanoparticles like nanoclays and silica. mdpi.comresearchgate.net The incorporation of these nanofillers into a PMMA matrix can significantly enhance the material's mechanical strength, thermal stability, electrical conductivity, and flame retardancy. mdpi.comresearchgate.net
The functional groups on the HPM monomer can improve the dispersion of nanoparticles within the polymer matrix and enhance the interfacial adhesion between the filler and the matrix. This is crucial for achieving optimal performance in the final nanocomposite material. jacsdirectory.com The ability to polymerize HPM allows for the creation of three-dimensional polymer networks that can encapsulate and stabilize nanoparticles, paving the way for the development of high-performance materials for applications in electronics, sensors, and structural components. mdpi.com
Gas Separation Membranes and Barrier Materials
Polymers containing phenyl groups are often investigated for gas separation applications due to their rigid structures, which can lead to favorable gas selectivity. While specific data on the gas permeability of pure poly(this compound) membranes is not extensively documented in publicly available literature, the principles of polymer science allow for an informed discussion of its potential. The transport of gases through polymeric films is generally described by a solution-diffusion mechanism, where gas molecules dissolve in the polymer matrix and then diffuse through it. nih.gov The permeability of a polymer is a product of its diffusivity and solubility coefficients for a given gas.
Research on related poly(alkyl (meth)acrylate)s has shown that gas transport properties are affected by the polymer's side-chain length and backbone stiffness. researchgate.net In these polymers, a stiffer backbone, such as that of a polymethacrylate (B1205211) compared to a polyacrylate, tends to decrease gas permeability in the amorphous state. researchgate.net Given that PHPMA possesses a relatively rigid backbone and a bulky, polar side group, it is plausible that it would exhibit moderate to high selectivity for certain gas pairs, albeit with potentially lower permeability compared to more flexible polymers. Further research and empirical data are needed to fully characterize its performance and potential in industrial gas separation and as a barrier material.
Dental Resins and Composites (Material Science and Polymer Chemistry)
Methacrylate-based polymers are the foundation of modern dental restorative composites due to their excellent aesthetics, durability, and ability to be cured on demand. nih.govijrpr.com These composites typically consist of a resin matrix, inorganic filler particles, a coupling agent to bond the filler to the matrix, and a photoinitiator system. ntu.edu.tw The resin matrix is usually a mixture of several methacrylate monomers, with common examples being bisphenol A-glycidyl methacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). nih.govijrpr.com
The incorporation of this compound into a dental resin formulation could offer several potential advantages. The hydroxyl group can increase the hydrophilicity of the resin, which might improve its interaction with dentin and enamel, potentially enhancing adhesion. Furthermore, this hydroxyl group provides a reactive site for cross-linking or for grafting other functional molecules, which could be used to tailor the mechanical properties or to impart antimicrobial activity.
The mechanical properties of dental composites, such as flexural strength and hardness, are critical for their clinical success and are heavily influenced by the composition of the resin matrix and the type and loading of the filler. iust.ac.irmdpi.com While specific studies detailing the mechanical properties of composites containing this compound are limited, research on similar functional monomers provides some insight. For instance, the addition of hydroxyapatite (B223615) fillers to a Bis-GMA/TEGDMA resin has been shown to influence flexural strength, with certain concentrations leading to an improvement over the unfilled resin. researchgate.net The introduction of a monomer like this compound would be expected to alter the cross-link density and the polarity of the polymer network, thereby affecting its mechanical strength, water sorption, and dimensional stability. nih.gov A systematic investigation into how varying concentrations of this compound affect these key properties would be necessary to fully determine its viability in dental composite formulations.
| Material Composition | Flexural Strength (MPa) | Reference |
| Bis-GMA/TEGDMA with 70% Al2O3 | 80.61 ± 9.25 | researchgate.net |
| Bis-GMA/TEGDMA with 60% Al2O3 + 10% Hydroxyapatite | 108.96 ± 9.36 | researchgate.net |
| Bis-GMA/TEGDMA (No inorganic filler) | 34.71 ± 3.28 | researchgate.net |
| Commercial Nanofill Composite (Filtek Supreme XT) | - | ethernet.edu.et |
| Commercial Ormocer (Admira) | - | ethernet.edu.et |
Photoresist Formulations and Photolithography
Photoresists are light-sensitive materials used in microlithography to create the intricate patterns found on integrated circuits. researchgate.net Chemically amplified resists (CARs), which rely on a photo-generated acid to catalyze a change in the polymer's solubility, are the standard for high-resolution lithography. scilit.com Polymers containing phenolic hydroxyl groups, such as poly(4-hydroxystyrene), are widely used in photoresists for 248 nm (KrF) lithography because the acidic nature of the phenol (B47542) allows for aqueous base development. ibm.com
Poly(this compound) and its derivatives are attractive candidates for photoresist applications for similar reasons. The pendant phenolic group provides the necessary functionality for aqueous base solubility, a critical requirement for the development process. Research has been conducted on methacrylate-based polymers containing pendant phenolic functionalities as alternatives to poly(hydroxystyrene) resins. ibm.comresearchgate.net
One study detailed the use of a polymer based on 4-hydroxyphenyl ethyl methacrylate in a negative-tone photoresist formulation for 248 nm (KrF) applications. researchgate.net In a negative resist, the exposed regions become less soluble in the developer. This formulation demonstrated high resolution, achieving 240 nm 1:1 line-and-space patterns when exposed with a Nikon stepper. researchgate.net The key performance metrics for a photoresist include its resolution, sensitivity (the minimum energy required for patterning), and contrast (the sharpness of the transition from exposed to unexposed regions). wikipedia.orgmicrochemicals.com
| Parameter | Value | Reference |
| Lithography Wavelength | 248 nm (KrF) | researchgate.net |
| Resist Type | Negative-tone | researchgate.net |
| Achieved Resolution (1:1 lines/spaces) | 240 nm | researchgate.net |
Liquid Crystalline Polymers and Responsive Polymer Networks
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids, possessing long-range orientational order. medcraveebooks.com Side-chain liquid crystalline polymers (SCLCPs), where rigid mesogenic units are attached to a flexible polymer backbone via a spacer, are of particular interest for applications in optics and data storage. medcraveebooks.comtandfonline.com Polyacrylates and polymethacrylates are commonly used as the polymer backbone for SCLCPs. dtic.mil
The synthesis of SCLCPs typically involves the polymerization of monomers that already contain the mesogenic unit and a flexible spacer. tandfonline.com Poly(this compound) could serve as a suitable backbone for creating SCLCPs. The pendant hydroxyphenyl group provides a convenient attachment point for various mesogenic units. By reacting the hydroxyl group with a molecule containing a mesogenic core (e.g., biphenyl (B1667301) or azobenzene (B91143) derivatives) and a flexible spacer (e.g., an alkyl chain), a new methacrylate monomer can be synthesized. Subsequent free-radical polymerization of this monomer would yield a side-chain liquid crystalline polymer.
The thermal properties of the resulting SCLCP, such as its glass transition temperature (Tg) and the temperatures of its transitions between different liquid crystalline phases (e.g., nematic, smectic) and the isotropic liquid state (Ti), would depend on the structure of the mesogen, the length of the flexible spacer, and the nature of the polymer backbone. nih.gov For example, studies on polymethacrylates with side-chain chalcone (B49325) moieties have shown the formation of nematic phases, with the transition temperatures being influenced by the length of the alkyl spacer. tandfonline.com
| Polymer Structure (Backbone-Spacer-Mesogen) | Glass Transition Temp. (Tg) | Mesophase-Isotropic Transition Temp. (Ti) | Mesophase Type | Reference |
| Poly(PSCPOHMA) (Polymethacrylate-hexyl-chalcone) | 70 °C | 130 °C | Nematic | tandfonline.com |
| Poly(PSCPODMA) (Polymethacrylate-decyl-chalcone) | 55 °C | 112 °C | Nematic | tandfonline.com |
Note: This table shows data for analogous side-chain liquid crystalline polymethacrylates to illustrate the expected thermal behavior. PSCPOHMA = 4-phenyl styryl carbonyl (phenyl-4-oxy-4-hexyl) methacrylate; PSCPODMA = 4-phenyl styryl carbonyl (phenyl-4-oxy-4-decyl) methacrylate.
Hydrogels and Stimulus-Responsive Materials
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. researchgate.net Stimuli-responsive or "smart" hydrogels are a class of hydrogels that undergo significant changes in their swelling behavior in response to small changes in their environment, such as pH, temperature, or light. researchgate.netnih.gov This property makes them highly attractive for applications in drug delivery, tissue engineering, and sensors. nih.gov
Polymers containing ionizable groups, such as carboxylic acids or amines, are often used to create pH-responsive hydrogels. mdpi.com Poly(this compound) contains a weakly acidic phenolic hydroxyl group. In a hydrogel network, the ionization of these groups would be sensitive to the pH of the surrounding medium. At a pH above the pKa of the phenol group, the hydroxyl groups will deprotonate, creating negative charges along the polymer chains. The electrostatic repulsion between these charges would cause the hydrogel network to expand, leading to increased swelling. Conversely, at a lower pH, the groups would be protonated and neutral, allowing the hydrogel to contract.
Studies on copolymers of methacrylic acid and other methacrylic derivatives have demonstrated this pH-sensitive swelling behavior. For instance, hydrogels synthesized from methacrylic acid, poly(ethyleneglycol monomethyl ether methacrylate), and a methacrylic derivative of N-(4-hydroxyphenyl)acetamide showed a significant increase in swelling when the pH was raised from 1.2 (simulated gastric fluid) to 7.0 (simulated intestinal fluid). ibm.com This pH-dependent swelling is crucial for developing oral drug delivery systems designed to release their payload in the intestines rather than the stomach. ibm.com
| Hydrogel Composition (Molar Ratio) | Swelling Medium (pH) | Equilibrium Swelling Ratio | Reference |
| MAA/PEGMA/Drug-MA (20/70/10) | SGF (pH 1.2) | ~1.5 | ibm.com |
| MAA/PEGMA/Drug-MA (20/70/10) | SIF (pH 7.0) | ~10 | ibm.com |
| MAA/PEGMA/Drug-MA (40/50/10) | SGF (pH 1.2) | ~1.2 | ibm.com |
| MAA/PEGMA/Drug-MA (40/50/10) | SIF (pH 7.0) | ~18 | ibm.com |
Note: This table presents data for hydrogels containing a methacrylic derivative of a hydroxyphenyl compound to illustrate the principle of pH-responsive swelling. MAA = Methacrylic Acid, PEGMA = Poly(ethyleneglycol monomethyl ether methacrylate), Drug-MA = Methacrylic derivative of N-(4-hydroxyphenyl)-2-(4-methoxyphenyl) acetamide, SGF = Simulated Gastric Fluid, SIF = Simulated Intestinal Fluid.
Polyurethanes and other Thermosetting Systems
Polyurethanes are a highly versatile class of polymers characterized by the presence of urethane linkages in their molecular structure. They are typically synthesized through the reaction of a di- or poly-isocyanate with a polyol. acs.org Thermosetting polyurethanes form cross-linked networks, resulting in materials with high strength, good chemical resistance, and excellent durability.
The incorporation of methacrylate functionality into polyurethane structures leads to polyurethane methacrylates (PUMAs), which can be cured using UV radiation or thermal initiation to form highly cross-linked thermoset materials. nih.gov The synthesis of a PUMA prepolymer generally involves reacting a polyol with an excess of a diisocyanate, followed by end-capping the remaining isocyanate groups with a hydroxyl-containing methacrylate, such as 2-hydroxyethyl methacrylate (HEMA). nih.govresearchgate.net
This compound could be utilized in polyurethane systems in a similar manner. The hydroxyl group on the phenyl ring can react with isocyanate groups, allowing HPMA to be incorporated into the polyurethane backbone. This would introduce a pendant methacrylate group that can subsequently be polymerized to form a cross-linked network. The rigid phenyl ring of HPMA would be expected to increase the stiffness and thermal stability of the resulting thermoset material. Additionally, the remaining hydroxyl groups (if not all are reacted with isocyanates) could provide sites for further cross-linking or improve adhesion to substrates through hydrogen bonding. The specific properties of the final thermoset would be influenced by the chemical structures and molar ratios of the diisocyanate, polyol, and this compound used in the formulation. researchgate.net
Integration into Smart Polymers and Functional Materials
Smart polymers are materials that respond to small changes in their environment with a significant change in their properties. youtube.comyoutube.com This responsiveness makes them suitable for a wide range of applications, including sensors, actuators, and controlled drug delivery systems. researchgate.net The functionality of a smart polymer is determined by the specific chemical groups within its structure that are sensitive to external stimuli such as pH, temperature, or light. nih.gov
Poly(this compound) serves as an excellent platform for the development of smart polymers and functional materials due to its versatile phenolic hydroxyl group. This group can act as a "handle" for further chemical modification, allowing for the attachment of various stimuli-responsive moieties. For example, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAM) could be grafted onto the PHPMA backbone, creating a material that exhibits a lower critical solution temperature (LCST), causing it to undergo a reversible hydrophilic-to-hydrophobic transition with changes in temperature. researchgate.net
Furthermore, the inherent pH-sensitivity of the phenolic group itself allows for the direct use of PHPMA in pH-responsive systems, as discussed in the hydrogels section. This property can be harnessed to create materials that swell, shrink, or change their surface properties in response to changes in acidity. For instance, a surface coated with PHPMA could be designed to alter its wettability or its adhesion to proteins based on the pH of the surrounding solution. The integration of PHPMA into copolymers or as a functional component in more complex polymer architectures opens up a wide array of possibilities for creating sophisticated smart materials with tailored functionalities.
Environmental and Sustainability Considerations in Hpm Polymer Science
Adherence to Green Chemistry Principles throughout HPM Lifecycle
The 12 Principles of Green Chemistry provide a framework for creating more sustainable chemical processes and products. mdpi.comnih.gov Applying these principles to the entire lifecycle of hydroxyphenyl methacrylate (B99206)—from its synthesis to the degradation of its polymer—is crucial for minimizing its environmental footprint. chemrxiv.org
Key green chemistry principles relevant to HPM include:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov
Atom Economy: Maximizing the efficiency of a chemical reaction by ensuring the highest possible percentage of reactant atoms are incorporated into the desired product.
Use of Renewable Feedstocks: Shifting from petroleum-based starting materials to those derived from biological sources. instituteofsustainabilitystudies.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.govinstituteofsustainabilitystudies.com
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents, which are used in excess and generate more waste. instituteofsustainabilitystudies.com
Design for Degradation: Creating polymers that break down into innocuous substances after their intended use, preventing persistence in the environment. instituteofsustainabilitystudies.com
Traditional synthesis methods for HPM, such as reacting hydroquinone (B1673460) with methacrylic acid or its derivatives, can be evaluated against these principles. chemicalbook.comgoogle.com For example, a synthesis route that uses a recyclable catalyst and a green solvent, operates at a lower temperature, and achieves a high yield would be considered more sustainable. The use of an ion exchange resin as a catalyst is one step in this direction. chemicalbook.comchemicalbook.com Avoiding unnecessary derivatization steps, which add to the process and generate waste, is another important consideration. nih.gov
Development of Bio-based HPM Monomers and Polymers
A key aspect of sustainable polymer science is the transition from petroleum-derived monomers to those sourced from renewable biomass. chemrxiv.org For HPM, this involves exploring bio-based alternatives for its core components: the phenolic ring and the methacrylate group. Research in the broader field of methacrylates provides a roadmap for developing bio-based HPM.
Natural sources for these components include:
Lignin (B12514952): A complex polymer found in wood, lignin is rich in phenolic structures. Through chemical modification, compounds like vanillin (B372448) and syringaldehyde (B56468) can be derived from lignin and subsequently converted into methacrylate monomers. nih.gov These lignin-inspired polymers have shown promising properties, such as high glass transition temperatures and enhanced solvent resistance. nih.gov
Isosorbide (B1672297): A derivative of corn starch, isosorbide can be reacted with acrylic or methacrylic acid to form bio-based monomers like isosorbide monoacrylate and isosorbide dimethacrylate. google.comgoogle.comeuropean-coatings.com
Rosin (B192284) and Terpenes: Natural products from pine trees, such as rosin acids and terpenes like camphor (B46023) and pinene, can be chemically modified to produce monomers like isobornyl methacrylate (IBOMA). google.comulprospector.com IBOMA is noted for increasing the hardness and glass transition temperature of polymers without causing brittleness. ulprospector.com
Plant Oils: Triglycerides from sources like soybean oil can be transformed into acrylic monomers suitable for polymerization. paintsandcoatingsexpert.com
While the direct synthesis of HPM from entirely bio-based precursors is an ongoing research challenge, the successful development of these related bio-based methacrylates demonstrates the feasibility of this approach. google.comgoogle.compaintsandcoatingsexpert.com The goal is to create polymers that not only have a sustainable origin but also match or exceed the performance of their petrochemical counterparts.
Use of Green Solvents and Energy-Efficient Polymerization Processes
The polymerization of HPM and its co-monomers is another area where sustainability can be significantly improved. This involves advancements in both the solvents used and the energy required to drive the reaction.
Green Solvents: Traditional polymerization often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. mdpi.com The principles of green chemistry encourage the use of safer alternatives. mdpi.com For HPM polymerization, potential green solvents include:
Water: Used in emulsion and dispersion polymerization, water is a non-toxic, non-flammable, and inexpensive solvent. mdpi.com
Supercritical Carbon Dioxide (scCO₂): At a specific temperature and pressure, CO₂ becomes a supercritical fluid with properties of both a liquid and a gas. It can dissolve monomers like HPM and is easily removed and recycled after the reaction, leaving no solvent residue. mdpi.com
Ionic Liquids: These are salts that are liquid at low temperatures. They are non-volatile, reducing air pollution, and can be designed to have specific solvating properties for monomers and polymers. mdpi.com
Bio-based Solvents: Solvents derived from biomass, such as Cyrene™ (dihydrolevoglucosenone), are emerging as renewable and less toxic alternatives to conventional solvents. researchgate.net
Energy-Efficient Polymerization: Curing or polymerizing methacrylates traditionally requires significant energy input, often involving heating in large ovens or autoclaves for extended periods. researchgate.net Modern methods aim to reduce this energy consumption drastically:
Frontal Polymerization: This technique uses a self-propagating exothermic reaction wave to convert liquid monomers into solid polymers. Once initiated with a small energy stimulus, the heat generated by the polymerization itself drives the reaction forward, reducing the need for external energy by orders of magnitude. researchgate.net
Photopolymerization: Using light (often UV) to initiate polymerization is an energy-efficient method that can be performed at room temperature and without solvents. acs.org It is particularly useful for creating coatings and in 3D printing applications.
Process Optimization: In industrial settings, energy efficiency can be enhanced by recovering the thermal energy produced during the polymerization reaction and using it to power other parts of the production process. google.com Modifying equipment, such as insulating heated components, can also lead to significant energy savings. nih.gov
Future Directions and Emerging Research Areas in Hydroxyphenyl Methacrylate Polymer Chemistry
The field of polymer chemistry is continually evolving, driven by the demand for advanced materials with tailored properties and improved sustainability. Hydroxyphenyl methacrylate (B99206) (HPM) stands as a versatile monomer, with its hydroxyl functionality offering a reactive site for a multitude of chemical modifications and its methacrylate group providing a pathway for polymerization. The future of HPM polymer chemistry is poised for significant advancements, focusing on the creation of novel materials with enhanced performance and expanded applications. This article explores the key future directions and emerging research areas in the chemistry of HPM-based polymers.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for hydroxyphenyl methacrylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via esterification of methacrylic acid with hydroxyphenol derivatives. Key factors include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzyme-mediated processes can influence reaction efficiency and side-product formation.
- Temperature control : Elevated temperatures (80–120°C) accelerate esterification but may promote polymerization of the methacrylate group, requiring inhibitors like hydroquinone .
- Purification : Column chromatography or recrystallization is critical to isolate the monomer from unreacted precursors. Yield and purity should be validated via HPLC or NMR (>98% purity is standard for biomedical applications) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?
- Methodological Answer :
- NMR spectroscopy : H NMR peaks at δ 5.5–6.1 ppm (methacrylate vinyl protons) and δ 6.7–7.3 ppm (aromatic protons from the hydroxyphenyl group) confirm functional groups. Integration ratios validate stoichiometry .
- FTIR : Absorption bands at ~1630 cm (C=C stretching) and ~3400 cm (O-H stretching) indicate intact methacrylate and phenolic hydroxyl groups .
- Mass spectrometry : Molecular ion peaks ([M+H]) should match the theoretical molecular weight (e.g., 178.18 g/mol for 4-hydroxyphenyl methacrylate).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is required if aerosolization occurs .
- Ventilation : Use fume hoods to minimize inhalation risks.
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can copolymerization kinetics of this compound with acrylates be optimized to achieve desired polymer properties, and what analytical methods track cross-linking efficiency?
- Methodological Answer :
- Kinetic optimization : Adjust initiator concentration (e.g., azobisisobutyronitrile, AIBN) and monomer feed ratios. For example, higher this compound content increases hydrophilicity but may reduce mechanical stability .
- Cross-linking analysis : Use swelling experiments (in water or organic solvents) to measure cross-link density. Dynamic mechanical analysis (DMA) quantifies glass transition temperature () shifts, reflecting network formation .
- Real-time monitoring : FTIR or Raman spectroscopy tracks vinyl group consumption during polymerization .
Q. What strategies resolve contradictions in reported bioactivity data of this compound-based hydrogels across different studies?
- Methodological Answer :
- Variable identification : Assess differences in hydrogel cross-linking density, purity of starting monomers, and biological models (e.g., in vitro vs. in vivo). For instance, low cross-linking may enhance drug release rates but reduce mechanical strength .
- Standardized testing : Use ISO 10993 protocols for cytotoxicity and biocompatibility to ensure comparability. Replicate studies with controlled monomer:cross-linker ratios (e.g., 90:10 vs. 70:30) .
- Data normalization : Report bioactivity relative to baseline controls (e.g., unmodified polymers) to isolate this compound’s contribution .
Q. How does the hydroxyphenyl group influence the antioxidant properties of methacrylate-based polymers, and what assays validate these effects?
- Methodological Answer :
- Mechanistic insight : The phenolic hydroxyl group acts as a radical scavenger. Density functional theory (DFT) simulations can predict antioxidant capacity based on electron-donating substituents .
- Experimental validation :
- DPPH assay : Measure absorbance reduction at 517 nm to quantify free radical scavenging.
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in macrophage or fibroblast cultures to assess oxidative stress mitigation .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the hydrolytic stability of this compound polymers in aqueous environments?
- Methodological Answer :
- Degradation mechanisms : Hydrolysis rates depend on pH (e.g., accelerated in alkaline conditions) and polymer architecture (e.g., hydrophobic comonomers like methyl methacrylate reduce water uptake) .
- Accelerated aging tests : Conduct long-term stability studies (e.g., 6–12 months at 37°C) and compare with short-term extrapolations. Use gel permeation chromatography (GPC) to monitor molecular weight changes .
Tables for Key Data Comparison
| Property | This compound | HEMA | Methyl Methacrylate |
|---|---|---|---|
| Hydrophilicity (Water Contact Angle) | 60–70° | 50–60° | 80–90° |
| Radical Scavenging Capacity (DPPH IC) | 15–20 μM | Not applicable | Not applicable |
| (Homopolymer) | 120–130°C | 55–60°C | 105–110°C |
| Biocompatibility (ISO 10993) | Grade 0–1 (Non-cytotoxic) | Grade 0–1 | Grade 2 (Moderate risk) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
